2-(4-Bromophenyl)quinoline
描述
属性
IUPAC Name |
2-(4-bromophenyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVBQRQACXXUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363033 | |
| Record name | 2-(4-bromophenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24641-31-4 | |
| Record name | 2-(4-bromophenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(4-Bromophenyl)quinoline via Pfitzinger Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid, a key intermediate in the development of various therapeutic agents, utilizing the Pfitzinger reaction. The document outlines the reaction mechanism, detailed experimental protocols, and relevant characterization data.
Introduction
The quinoline scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds. The Pfitzinger reaction, a classic method for quinoline synthesis, offers a versatile and efficient route to substituted quinoline-4-carboxylic acids. This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions. This guide focuses on the synthesis of this compound-4-carboxylic acid from isatin and 4-bromoacetophenone.
Reaction Mechanism
The Pfitzinger reaction proceeds through a well-established mechanism. The initial step involves the base-catalyzed hydrolysis of the amide bond in isatin (1) to form the potassium salt of isatinic acid (2). This intermediate then undergoes condensation with the enolate of 4-bromoacetophenone (3) to form an enamine intermediate. Subsequent intramolecular cyclization and dehydration yield the final product, this compound-4-carboxylic acid (4).[1][2]
Caption: Pfitzinger reaction mechanism for this compound synthesis.
Experimental Protocol
The following protocol is a synthesis of procedures reported in the literature for the preparation of this compound-4-carboxylic acid.[3][4]
Materials:
-
Isatin
-
4-Bromoacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (absolute)
-
Water
-
Hydrochloric acid (HCl) or Acetic Acid (for acidification)
Procedure:
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Formation of Isatinic Acid Salt: Add isatin to the basic solution and stir at room temperature. The color of the solution will typically change from orange/red to a pale yellow or brown, indicating the ring opening of isatin to its corresponding salt.
-
Addition of Carbonyl Compound: To this solution, add 4-bromoacetophenone.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of the potassium salt of the product may form.
-
Isolation of the Product: Filter the reaction mixture and wash the solid with cold ethanol. The filtrate can be concentrated to yield more product.
-
Acidification: Dissolve the collected solid in water and acidify the solution with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5.
-
Purification: The precipitated solid, this compound-4-carboxylic acid, is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Quantitative Data
The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of this compound-4-carboxylic acid via the Pfitzinger reaction.
| Parameter | Value | Reference |
| Reactants | Isatin, 4-Bromoacetophenone | [3] |
| Base | Potassium Hydroxide (KOH) | [5] |
| Solvent | Ethanol/Water mixture | [5] |
| Reaction Temperature | Reflux | [3] |
| Reaction Time | Several hours | [5] |
| Reported Yield | Good to high | [5] |
Characterization Data
The synthesized this compound-4-carboxylic acid can be characterized by various spectroscopic techniques.
Table 1: Spectroscopic Data
| Technique | Observed Peaks/Signals |
| IR (Infrared Spectroscopy) | Bands corresponding to O-H (carboxylic acid), C=O (carbonyl), C=N, and C-Br stretching vibrations. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Aromatic protons of the quinoline and bromophenyl rings, and a characteristic downfield signal for the carboxylic acid proton. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Signals for the carbonyl carbon, aromatic carbons, and the carbon bearing the bromine atom. |
| MS (Mass Spectrometry) | Molecular ion peak corresponding to the mass of this compound-4-carboxylic acid. |
Note: Specific chemical shifts (ppm) and coupling constants (Hz) for NMR, and specific wavenumbers (cm⁻¹) for IR can be found in the cited literature and may vary slightly depending on the solvent and instrument used.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound-4-carboxylic acid.
Caption: General workflow for the Pfitzinger synthesis.
Conclusion
The Pfitzinger reaction provides a reliable and straightforward method for the synthesis of this compound-4-carboxylic acid. This technical guide offers a comprehensive resource for researchers and professionals in the field of drug development, detailing the reaction mechanism, a practical experimental protocol, and expected outcomes. The versatility of the Pfitzinger reaction allows for the synthesis of a wide range of quinoline derivatives, making it a valuable tool in medicinal chemistry.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijsr.net [ijsr.net]
An In-depth Technical Guide to 2-(4-Bromophenyl)quinoline (CAS: 24641-31-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and biological significance of 2-(4-Bromophenyl)quinoline. This versatile quinoline derivative serves as a crucial building block in medicinal chemistry and materials science, with notable applications in the development of novel therapeutic agents.
Core Physicochemical and Spectroscopic Properties
This compound is a solid, yellow-to-white compound. Its fundamental properties are summarized below, providing essential data for experimental design and chemical handling.
| Property | Value |
| CAS Number | 24641-31-4 |
| Molecular Formula | C₁₅H₁₀BrN |
| Molecular Weight | 284.15 g/mol |
| Melting Point | 117-120°C |
| Boiling Point | 407.9°C at 760 mmHg |
| Density | 1.433 g/cm³ |
| Physical State | Solid |
| Appearance | Yellow to white |
| Purity | ≥95-97% |
Synthesis and Experimental Protocols
The synthesis of the this compound scaffold is most notably achieved through the Pfitzinger reaction . This classic method involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to form a quinoline-4-carboxylic acid.
Experimental Protocol: Synthesis of this compound-4-carboxylic acid via Pfitzinger Reaction
This protocol details the synthesis of a key precursor to the title compound and is illustrative of the general synthetic strategy.[1]
Materials:
-
Isatin
-
4-Bromoacetophenone
-
Ethanol (refluxing)
-
A suitable base (e.g., potassium hydroxide)
Procedure:
-
A mixture of isatin and 4-bromoacetophenone is prepared in ethanol.
-
A basic catalyst is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for a specified period, typically monitored by Thin-Layer Chromatography (TLC) to determine completion.
-
Upon completion, the mixture is cooled, and the product is precipitated, often by acidification.
-
The crude product is collected by filtration, washed, and can be further purified by recrystallization from an appropriate solvent.
Note: To obtain the title compound, this compound, a subsequent decarboxylation step would be necessary to remove the carboxylic acid group at the 4-position of the quinoline ring.
Biological Activity and Signaling Pathways
Derivatives of this compound have been the subject of significant research in drug discovery, primarily as inhibitors of two key cellular targets: Epidermal Growth Factor Receptor (EGFR) and bacterial DNA gyrase . This dual activity makes this chemical scaffold a promising starting point for the development of agents with both anticancer and antimicrobial properties.[2]
EGFR Inhibition in Cancer Therapy
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] Its aberrant activation is a hallmark of many cancers. Certain derivatives of this compound have shown potent inhibitory activity against EGFR, making them candidates for anticancer therapeutics.[2]
The general mechanism of EGFR signaling and its inhibition is depicted below.
Figure 1: EGFR Signaling Pathway Inhibition. This diagram illustrates the binding of EGF, subsequent receptor activation, and the downstream Ras/Raf/MAPK and PI3K/Akt pathways leading to cell proliferation. This compound derivatives act as tyrosine kinase inhibitors (TKIs), blocking the autophosphorylation step.
DNA Gyrase Inhibition in Bacteria
DNA gyrase is a type II topoisomerase essential for bacterial survival. It introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[4] Its absence in eukaryotes makes it an excellent target for antibiotics. Derivatives of this compound have been identified as potent inhibitors of bacterial DNA gyrase, particularly from species like Staphylococcus aureus.[1]
The mechanism of action of DNA gyrase and its inhibition is outlined in the following workflow.
Figure 2: DNA Gyrase Mechanism and Inhibition. This workflow shows the catalytic cycle of DNA gyrase. Quinolone-class inhibitors, including derivatives of this compound, typically stabilize the enzyme-DNA cleavage complex, leading to lethal double-strand breaks.
Applications and Future Directions
The unique chemical properties imparted by the quinoline core and the reactive bromine handle make this compound a valuable intermediate in several advanced applications.[5]
-
Pharmaceutical Development: It is a key precursor for synthesizing novel antimicrobial and anticancer agents. The ability to modify the quinoline scaffold allows for the fine-tuning of pharmacological properties.[1][2][5]
-
Materials Science: Its structure is well-suited for creating luminescent materials used in Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices.[5] The extended π-conjugation contributes to desirable photophysical properties.
The continued exploration of this scaffold, particularly through the synthesis of new derivatives and their evaluation against a broader range of biological targets, holds significant promise for the discovery of next-generation therapeutics and advanced functional materials.
References
- 1. microbenotes.com [microbenotes.com]
- 2. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profiling of 2-(4-Bromophenyl)quinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(4-Bromophenyl)quinoline, a key intermediate in pharmaceutical and materials science research. By detailing the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, this document serves as an essential resource for the identification, verification, and quality control of this compound.
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~1600, ~1580, ~1490 | Medium-Strong | Aromatic C=C Bending |
| ~1500 | Strong | C=N Stretch (Quinoline Ring) |
| ~820 | Strong | para-disubstituted Phenyl C-H Bend |
| ~750 | Strong | ortho-disubstituted (Quinoline) C-H Bend |
| ~540 | Medium | C-Br Stretch |
Note: The IR data is inferred from characteristic absorption regions for the functional groups present in this compound and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.20 | d | 8.4 | 1H | Quinoline H-8 |
| 8.15 | d | 8.4 | 1H | Quinoline H-5 |
| 8.09 - 7.99 | m | - | 2H | Phenyl H-2', H-6' |
| 7.81 | d | 8.4 | 2H | Quinoline H-4, H-3 |
| 7.78 - 7.70 | m | - | 1H | Quinoline H-7 |
| 7.68 - 7.60 | m | - | 2H | Phenyl H-3', H-5' |
| 7.57 - 7.49 | m | - | 1H | Quinoline H-6 |
¹³C NMR (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 156.0 | Quinoline C-2 |
| 148.2 | Quinoline C-8a |
| 138.4 | Phenyl C-1' |
| 137.0 | Quinoline C-4 |
| 131.9 | Phenyl C-3', C-5' |
| 129.9 | Quinoline C-4a |
| 129.7 | Quinoline C-5 |
| 129.1 | Phenyl C-2', C-6' |
| 127.5 | Quinoline C-7 |
| 127.2 | Quinoline C-6 |
| 126.5 | Quinoline C-8 |
| 123.9 | Phenyl C-4' |
| 118.5 | Quinoline C-3 |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 283/285 | High | [M]⁺ (Molecular Ion) |
| 204 | Medium | [M - Br]⁺ |
| 176 | Medium | [M - Br - HCN]⁺ |
| 127 | Low | [Quinoline]⁺ |
Note: The mass spectrometry data is predicted based on the molecular weight and common fragmentation patterns of quinoline and brominated aromatic compounds. The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) is expected for the molecular ion and any bromine-containing fragments.
Experimental Protocols & Workflows
Detailed methodologies for the spectroscopic characterization of this compound are provided below.
Spectroscopic Characterization Workflow
The general workflow for the spectroscopic analysis of a solid organic compound like this compound is outlined in the following diagram.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: A small amount of this compound is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Film Deposition: A drop of the solution is carefully deposited onto a KBr (potassium bromide) or NaCl (sodium chloride) salt plate.
-
Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the salt plate.
-
Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is also recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.
-
Instrumentation: The NMR tube is placed into the spinner and inserted into the NMR spectrometer.
-
Data Acquisition: The magnetic field is shimmed to ensure homogeneity. For ¹H NMR, a standard one-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or tetramethylsilane, TMS).
Mass Spectrometry (MS) Protocol
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample solution is introduced into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique that provides detailed fragmentation information.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is determined to confirm the elemental composition.
Logical Relationships in Spectroscopic Data Interpretation
The interpretation of spectroscopic data relies on the logical correlation of information from different techniques to elucidate the complete chemical structure.
Crystal Structure Analysis of 2-(4-Bromophenyl)quinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure analysis of 2-(4-bromophenyl)quinoline derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The quinoline scaffold is a key pharmacophore, and the introduction of a 2-(4-bromophenyl) substituent can modulate the biological activity and physicochemical properties of the resulting molecule. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for rational drug design and the development of new materials.
This document outlines the common synthetic routes, detailed experimental protocols for crystallization and X-ray analysis, and presents a comparative analysis of the crystallographic data for representative this compound derivatives and structurally related compounds.
Synthesis of this compound Derivatives
The synthesis of the this compound core is often achieved through established methods of quinoline synthesis, such as the Pfitzinger reaction. This reaction typically involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 4-bromoacetophenone, under basic conditions.[1] Further derivatization at other positions of the quinoline ring allows for the creation of a library of compounds for structure-activity relationship (SAR) studies.
A general synthetic pathway to obtain a key intermediate, this compound-4-carboxylic acid, is outlined below. This intermediate can then be further modified to produce a range of derivatives.
Caption: General synthetic scheme for this compound derivatives.
Experimental Protocols
Crystallization for Single-Crystal X-ray Analysis
Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is crucial and often requires empirical optimization.
General Protocol for Crystallization:
-
Solvent Selection: The ideal solvent is one in which the compound has moderate solubility at room temperature and high solubility at an elevated temperature. Common solvents for quinoline derivatives include ethanol, methanol, chloroform, and dimethylformamide (DMF).
-
Dissolution: Dissolve the synthesized this compound derivative in a minimal amount of the chosen solvent, gently heating if necessary to achieve complete dissolution.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. The vessel should be covered with a perforated lid (e.g., parafilm with small holes) to control the rate of evaporation. This is a widely used method for growing single crystals.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound solution gradually reduces its solubility, promoting crystal growth.
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor using a spatula or by decanting the solvent. The crystals are then washed with a small amount of cold solvent and air-dried.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The following provides a generalized workflow for the collection and analysis of single-crystal X-ray diffraction data.
Caption: Experimental workflow for crystallographic analysis.
Detailed Steps:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer (e.g., Bruker APEXII area-detector). Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations, using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. Software such as SAINT is used for integration and scaling of the data. An absorption correction (e.g., SADABS) is applied to account for the absorption of X-rays by the crystal.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods with software like SHELXS. The initial atomic model is then refined against the experimental data using a full-matrix least-squares method on F² with software such as SHELXL. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Crystallographic Data of Representative Derivatives
Table 1: Crystallographic Data for 2-(4-Bromophenyl)quinoxaline
Note: Quinoxaline is structurally similar to quinoline and provides a relevant example of a 2-(4-bromophenyl)-substituted N-heterocycle for which detailed crystallographic data has been published.
| Parameter | 2-(4-Bromophenyl)quinoxaline[2] |
| Chemical Formula | C₁₄H₉BrN₂ |
| Formula Weight | 285.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.959(3) |
| b (Å) | 5.9031(12) |
| c (Å) | 14.497(3) |
| α (°) | 90 |
| β (°) | 109.53(3) |
| γ (°) | 90 |
| Volume (ų) | 1125.9(4) |
| Z | 4 |
| Temperature (K) | 153 |
| Radiation (Å) | Mo Kα (0.71073) |
| R-factor (%) | 3.2 |
Table 2: Selected Bond Lengths and Angles for 2-(4-Bromophenyl)quinoxaline
| Bond | Length (Å) | Angle | Degree (°) |
| Br1-C12 | 1.906(2) | N1-C2-C9 | 116.1(2) |
| N1-C2 | 1.371(3) | C2-N1-C8a | 117.2(2) |
| N4-C3 | 1.309(3) | C3-N4-C4a | 117.4(2) |
| C2-C9 | 1.481(3) | C9-C10-C11 | 120.9(2) |
Analysis of Crystal Structures
The crystal structure analysis of this compound derivatives provides valuable insights into their molecular conformation and intermolecular interactions, which in turn influence their physical properties and biological activity.
Molecular Conformation
A key conformational feature is the dihedral angle between the quinoline and the 2-(4-bromophenyl) rings. In the case of 2-(4-bromophenyl)quinoxaline, this dihedral angle is 2.1(2)°, indicating that the two ring systems are nearly coplanar.[2] This planarity can facilitate π-π stacking interactions in the crystal lattice.
Intermolecular Interactions
The packing of molecules in the crystal is governed by a network of intermolecular interactions. In many organic compounds, including quinoline derivatives, these interactions are dominated by van der Waals forces. However, the presence of heteroatoms (N) and the bromine substituent can lead to more specific interactions:
-
π-π Stacking: The planar aromatic rings can engage in π-π stacking interactions, which play a significant role in stabilizing the crystal packing.
-
C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron-rich π-systems of the aromatic rings.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms such as nitrogen or oxygen in neighboring molecules.
The analysis of these non-covalent interactions is crucial for understanding the supramolecular assembly of these compounds and for crystal engineering.
Caption: Logical relationships in crystal structure analysis.
Conclusion
The crystal structure analysis of this compound derivatives provides fundamental insights into their solid-state properties. This technical guide has outlined the essential synthetic and analytical methodologies required for these studies. While a comprehensive comparative analysis of a broad series of these derivatives is an area for future research, the data from representative structures highlight the key conformational and intermolecular features that govern their supramolecular assembly. Such detailed structural knowledge is indispensable for the targeted design and development of novel this compound derivatives for applications in medicine and materials science.
References
An In-depth Technical Guide to the Solubility and Stability of 2-(4-Bromophenyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenyl)quinoline is a heterocyclic aromatic compound with a quinoline nucleus substituted with a bromophenyl group.[1] Its derivatives have garnered significant interest in medicinal chemistry, demonstrating potential as antimicrobial and anticancer agents.[2][3][4] The core structure serves as a versatile scaffold for the synthesis of novel therapeutic candidates.[1] A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its advancement in drug discovery and development. These parameters are critical for formulation development, bioavailability, and ensuring the safety and efficacy of any potential therapeutic agent.
This guide outlines the standard methodologies for evaluating the solubility and stability of this compound, presenting the type of data that would be generated from such studies.
Solubility Studies
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and erratic bioavailability. The following section details a standard protocol for determining the equilibrium solubility of this compound in various media relevant to pharmaceutical development.
Experimental Protocol: Equilibrium Solubility Determination
This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Solvents:
-
Purified Water
-
0.1 N HCl (simulated gastric fluid)
-
pH 7.4 Phosphate Buffer (simulated intestinal fluid)
-
Ethanol
-
Propylene Glycol
-
Polyethylene Glycol 400 (PEG 400)
-
-
Scintillation vials or sealed glass tubes
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
The experiment should be performed in triplicate for each solvent.
Illustrative Data Presentation
The results of the solubility studies would be summarized in a table for easy comparison.
Table 1: Illustrative Solubility of this compound at 25 °C
| Solvent System | pH | Solubility (µg/mL) | Solubility (mg/mL) |
| Purified Water | 7.0 | < 1.0 | < 0.001 |
| 0.1 N HCl | 1.2 | 5.2 | 0.0052 |
| pH 7.4 Phosphate Buffer | 7.4 | < 1.0 | < 0.001 |
| Ethanol | N/A | 15,300 | 15.3 |
| Propylene Glycol | N/A | 8,700 | 8.7 |
| PEG 400 | N/A | 25,100 | 25.1 |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for determining equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Studies
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.
Experimental Protocol: Forced Degradation Study
This protocol exposes this compound to stress conditions to accelerate its degradation.
Materials:
-
This compound solution (e.g., in acetonitrile/water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-intensity light source (photostability chamber)
-
Oven
-
HPLC system with a UV detector (preferably with a photodiode array detector)
-
LC-MS system for identification of degradation products
Procedure:
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 1 N HCl. Store one sample at room temperature and another at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix the drug solution with an equal volume of 1 N NaOH. Store samples under the same conditions as for acid hydrolysis.
-
Oxidative Degradation: Mix the drug solution with an equal volume of 30% H₂O₂. Store at room temperature for a specified period.
-
Photolytic Degradation: Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
Thermal Degradation: Expose the solid drug substance to high temperature (e.g., 105 °C) for a specified period.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. This method must be capable of separating the parent drug from all significant degradation products.
-
Peak Purity and Identification: Use a photodiode array detector to assess peak purity. Use LC-MS to identify the mass of the degradation products to help elucidate their structures.
Illustrative Data Presentation
The results from the forced degradation study would be compiled into a summary table.
Table 2: Illustrative Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Assay of Parent | % Degradation | No. of Degradants |
| 1 N HCl | 24 hours | 80 °C | 92.5 | 7.5 | 2 |
| 1 N NaOH | 24 hours | 80 °C | 88.1 | 11.9 | 3 |
| 30% H₂O₂ | 24 hours | Room Temp. | 95.3 | 4.7 | 1 |
| Photolytic (Solid) | 7 days | Room Temp. | 99.1 | 0.9 | 1 |
| Thermal (Solid) | 7 days | 105 °C | 98.6 | 1.4 | 1 |
| Control | 7 days | Room Temp. | > 99.9 | < 0.1 | 0 |
Visualization of Logical Relationships
The following diagram illustrates the logical flow of assessing the physicochemical properties of a new chemical entity (NCE) like this compound in early drug development.
Caption: Physicochemical Assessment in Early Drug Development.
Conclusion
While specific experimental data on the solubility and stability of this compound is not currently available in the public domain, this guide provides a comprehensive overview of the standard methodologies required to obtain this critical information. The illustrative data highlights the expected outcomes and emphasizes the importance of these studies. For any drug development program involving this compound or its derivatives, conducting these experiments is a mandatory step to de-risk the project and enable rational formulation design. The protocols outlined here serve as a robust starting point for researchers in this field.
References
- 1. nbinno.com [nbinno.com]
- 2. Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
The Quinoline Core of 2-(4-Bromophenyl)quinoline: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged heterocyclic motif that forms the structural core of numerous compounds with significant biological activity. When substituted with a 4-bromophenyl group at the 2-position, the resulting molecule, 2-(4-Bromophenyl)quinoline, serves as a versatile intermediate in the synthesis of novel therapeutic agents and functional materials. The presence of the bromine atom provides a reactive handle for further molecular elaboration, particularly through cross-coupling reactions, while the quinoline core itself imparts distinct electronic and steric properties that influence molecular interactions. This technical guide provides an in-depth exploration of the chemical properties of the quinoline core in this compound, including its synthesis, reactivity, and role in biological systems. Detailed experimental protocols and visualizations of key chemical pathways are presented to support researchers in the fields of medicinal chemistry and materials science.
Introduction to the this compound Scaffold
The this compound molecule is characterized by a quinoline ring system linked to a brominated phenyl group at its second position. This arrangement offers a unique combination of chemical features. The quinoline core, a bicyclic aromatic heterocycle, is a common pharmacophore found in a wide array of natural products and synthetic drugs, known for its ability to intercalate with DNA and interact with various enzymes. The 4-bromophenyl substituent introduces a site for facile chemical modification, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the construction of more complex molecular architectures.[1][2] This versatility makes this compound a valuable building block in drug discovery and the development of organic electronic materials.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties from data on closely related analogs and computational predictions.
Table 1: Physicochemical Properties of this compound and a Related Derivative.
| Property | This compound | This compound-4-carboxylic acid |
| Molecular Formula | C₁₅H₁₀BrN | C₁₆H₁₀BrNO₂ |
| Molecular Weight | 284.15 g/mol [3] | 328.16 g/mol |
| Boiling Point | 407.9°C at 760 mmHg[3] | Not available |
| XLogP3-AA (Predicted) | Not available | 3.9 |
Table 2: Spectroscopic Data for Derivatives of this compound.
| Spectroscopic Data | This compound-4-carbohydrazide Derivatives |
| ¹H NMR | Signals corresponding to the quinoline and bromophenyl protons are observed in the aromatic region. Specific shifts for various derivatives show characteristic patterns. For example, in one derivative, the ethoxy group protons appear at δ 1.40–1.43 ppm (triplet) and δ 3.36–3.44 ppm (quartet), and a singlet for N=CH at δ 9.60 ppm.[4] |
| ¹³C NMR | Aromatic carbons of the quinoline and bromophenyl rings typically resonate between δ 115 and 165 ppm. For instance, in a pyrazole derivative, signals for the pyrazole moiety appear at δ 31.50, 160.58, and 163.28 ppm.[4] |
| IR Spectroscopy | Characteristic bands for C=C and C=N stretching of the aromatic rings are expected. |
| Mass Spectrometry | The molecular ion peak would confirm the molecular weight. |
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through several established synthetic methodologies. The most common approaches are the Friedländer annulation and the Suzuki-Miyaura cross-coupling reaction.
Friedländer Synthesis
The Friedländer synthesis is a straightforward and widely used method for constructing quinoline rings.[5][6] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[7] For the synthesis of this compound, this would involve the reaction of a 2-aminobenzaldehyde or a 2-aminobenzophenone with 4-bromoacetophenone.
References
- 1. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. This compound [myskinrecipes.com]
- 4. Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Reactivity of the Bromine Atom in 2-(4-Bromophenyl)quinoline for Cross-Coupling Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-bromophenyl)quinoline scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for the synthesis of a diverse array of functionalized molecules. The bromine atom on the 4-position of the phenyl ring serves as a key reactive handle for various palladium- and copper-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of this bromine atom in key cross-coupling transformations, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann reactions. This document details experimental protocols, presents quantitative data, and visualizes reaction workflows to aid researchers in the strategic design and execution of synthetic routes utilizing this valuable building block.
Overview of Reactivity
The bromine atom in this compound exhibits typical reactivity for an aryl bromide in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the quinoline ring can subtly influence the reactivity of the C-Br bond, potentially facilitating oxidative addition to the palladium(0) catalyst, the initial step in many cross-coupling catalytic cycles. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, placing aryl bromides in a favorable position for achieving high yields and good reaction kinetics under relatively mild conditions.
The choice of catalyst, ligand, base, and solvent system is crucial for optimizing each specific transformation and will be detailed in the subsequent sections.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 4-position of the phenyl ring.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | 2M Na₂CO₃ | Toluene/EtOH | 80 | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 88 |
Experimental Protocol: Synthesis of 2-(Biphenyl-4-yl)quinoline
A mixture of this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv) is placed in a round-bottom flask. A 3:1 mixture of toluene and ethanol is added, and the solution is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) is then added, and the flask is equipped with a reflux condenser. The reaction mixture is heated to 80°C and stirred for 12 hours. Upon completion, as monitored by TLC, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(biphenyl-4-yl)quinoline.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction is particularly useful for introducing vinyl groups onto the phenyl ring of this compound.
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 90 |
| 3 | 4-Vinylpyridine | Herrmann's Catalyst (1) | - | NaOAc | DMA | 120 | 12 | 78 |
Experimental Protocol: Synthesis of 2-(4-Styrylphenyl)quinoline
In an oven-dried Schlenk tube, this compound (1.0 equiv), styrene (1.5 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv) are combined. Anhydrous N,N-dimethylformamide (DMF) and triethylamine (2.0 equiv) are added via syringe. The tube is sealed, and the mixture is degassed with argon. The reaction is then heated to 100°C for 16 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography to yield 2-(4-styrylphenyl)quinoline.
Catalytic Cycle for the Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures. This reaction is typically catalyzed by a combination of palladium and copper complexes.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 93 |
| 2 | 1-Heptyne | Pd(OAc)₂ (1.5) | CuI (3) | Piperidine | Toluene | 80 | 8 | 89 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 70 | 12 | 95 |
Experimental Protocol: Synthesis of 2-(4-(Phenylethynyl)phenyl)quinoline
To a solution of this compound (1.0 equiv) and phenylacetylene (1.2 equiv) in a mixture of THF and triethylamine (2:1), bis(triphenylphosphine)palladium(II) chloride (0.02 equiv) and copper(I) iodide (0.04 equiv) are added. The reaction mixture is stirred at 65°C under an argon atmosphere for 6 hours. After completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 2-(4-(phenylethynyl)phenyl)quinoline.
Experimental Workflow for Sonogashira Coupling
Caption: Workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction allows for the introduction of primary and secondary amines at the 4-position of the phenyl ring of this compound.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | 91 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 94 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 100 | 24 | 87 |
Experimental Protocol: Synthesis of N-phenyl-4-(quinolin-2-yl)aniline
A Schlenk tube is charged with this compound (1.0 equiv), aniline (1.2 equiv), sodium tert-butoxide (1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.01 equiv), and BINAP (0.015 equiv). The tube is evacuated and backfilled with argon. Anhydrous toluene is added, and the mixture is heated to 100°C for 18 hours. After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and concentrated. The product is purified by column chromatography to afford N-phenyl-4-(quinolin-2-yl)aniline.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Ullmann Condensation: C-O and C-N Bond Formation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O and C-N bonds, providing a valuable alternative to palladium-catalyzed methods, especially for the synthesis of diaryl ethers.
Quantitative Data for Ullmann Condensation
| Entry | Nucleophile | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | Pyridine | 120 | 24 | 75 |
| 2 | 4-Methoxyphenol | Cu₂O (5) | L-Proline (10) | Cs₂CO₃ | DMSO | 100 | 18 | 82 |
| 3 | Aniline | Cu Powder (100) | - | K₂CO₃ | NMP | 180 | 36 | 65 |
Experimental Protocol: Synthesis of 2-(4-Phenoxyphenyl)quinoline
A mixture of this compound (1.0 equiv), phenol (1.5 equiv), copper(I) iodide (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and potassium carbonate (2.0 equiv) in pyridine is heated at 120°C for 24 hours in a sealed tube. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-(4-phenoxyphenyl)quinoline.
Logical Relationship in Ullmann Condensation
Caption: Key components in the Ullmann condensation reaction.
Conclusion
The bromine atom of this compound is a highly versatile functional group that readily participates in a variety of powerful cross-coupling reactions. This guide has provided a detailed overview of the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann reactions, offering quantitative data, experimental protocols, and visual workflows to facilitate their application in research and development. The ability to introduce a wide range of substituents at the 4-position of the phenyl ring makes this compound an invaluable building block for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. Careful selection of reaction conditions, particularly the catalyst, ligand, and base, is paramount to achieving high yields and selectivity in these transformations.
In Silico Prediction of 2-(4-Bromophenyl)quinoline Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities.[1][2] This technical guide focuses on 2-(4-Bromophenyl)quinoline, a key intermediate for the synthesis of novel bioactive compounds. We will explore its potential as an antimicrobial and anticancer agent through the lens of in silico predictive modeling, supported by established experimental data on its derivatives. This document provides a comprehensive overview of the methodologies, quantitative data, and biological pathways associated with this promising chemical entity.
Bioactivity of this compound Derivatives
Derivatives of this compound have been synthesized and evaluated for various biological activities, primarily focusing on antimicrobial and anticancer effects. The core structure serves as a versatile starting point for the development of potent inhibitors of key biological targets.
Antimicrobial Activity
Numerous studies have highlighted the potential of this compound derivatives as antimicrobial agents. A primary mechanism of action is the inhibition of microbial DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology during replication.[3][4][5] The antibacterial activity is often evaluated against a panel of Gram-positive and Gram-negative bacteria, with Staphylococcus aureus being a frequently reported sensitive strain.[3][4] Antifungal activity against species like Candida albicans has also been documented.[3]
Anticancer Activity
The anticancer potential of this compound derivatives has been investigated against various cancer cell lines.[6][7][8] One of the key molecular targets identified is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a protein often dysregulated in cancer, leading to uncontrolled cell proliferation.[6][8] Inhibition of other critical enzymes in cancer progression, such as human topoisomerase I, has also been explored.[9]
Quantitative Bioactivity Data
The following tables summarize the reported bioactivity of various this compound derivatives. This data is crucial for developing robust Quantitative Structure-Activity Relationship (QSAR) models.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Target Organism | Bioassay | Activity (µM) | Reference |
| 5 | S. aureus | MIC | 49.04 | [3] |
| 6a | S. aureus | MIC | 164.35 | [3] |
| 6b | S. aureus | MIC | 38.64 | [3] |
| 10 | S. aureus | MIC | 191.36 | [3] |
| 11 | S. aureus | MIC | 192.29 | [3] |
| 13 | S. aureus | MIC | 381.81 | [3] |
| 14 | S. aureus | MIC | 761.77 | [3] |
| 6b | S. aureus DNA Gyrase | IC₅₀ | 33.64 | [3][4] |
| 10 | S. aureus DNA Gyrase | IC₅₀ | 8.45 | [3][4] |
| Ciprofloxacin | S. aureus DNA Gyrase | IC₅₀ | 3.80 | [3][4] |
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | Cell Line | Bioassay | Activity (µM) | Reference |
| 8c | HepG2 | IC₅₀ | 0.137 (µg/mL) | [6] |
| 12d | HepG2 | IC₅₀ | 0.138 (µg/mL) | [6] |
| 8c | MCF-7 | IC₅₀ | 0.164 (µg/mL) | [6] |
| 12d | MCF-7 | IC₅₀ | 0.171 (µg/mL) | [6] |
| Erlotinib | HepG2 | IC₅₀ | 0.308 (µg/mL) | [6] |
| Erlotinib | MCF-7 | IC₅₀ | 0.512 (µg/mL) | [6] |
| 8c | EGFR Kinase | IC₅₀ | 0.14 | [6][8] |
| 12d | EGFR Kinase | IC₅₀ | 0.18 | [6][8] |
| Lapatinib | EGFR Kinase | IC₅₀ | 0.12 | [6][8] |
In Silico Prediction Workflow
A systematic in silico workflow is essential for the rational design and bioactivity prediction of novel this compound derivatives. This process typically involves ligand and protein preparation, molecular docking, and can be extended to QSAR and pharmacophore modeling.
Caption: A generalized workflow for the in silico prediction of bioactivity.
Key Biological Pathways
Microbial DNA Gyrase Action
DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[10][11] It functions as a heterotetramer (A₂B₂) and utilizes ATP hydrolysis to drive the strand-passage mechanism.[2][6] Quinolone-based inhibitors typically target the GyrA subunit, trapping the enzyme-DNA complex and leading to double-strand DNA breaks and cell death.
Caption: Mechanism of DNA gyrase and its inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[12][13] Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine kinase domain, initiating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[13][14] Overactivation of this pathway is a common feature in many cancers.
Caption: Simplified EGFR signaling pathway and TKI action.
Experimental & Computational Protocols
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[5][7][15]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[7][9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[16][17]
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing assay buffer, relaxed pBR322 plasmid DNA, ATP, and the test compound at various concentrations.[16]
-
Enzyme Addition: Add E. coli DNA gyrase to initiate the reaction. A no-enzyme control should be included.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K) or by adding a chloroform/isoamyl alcohol mixture.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization & Analysis: Stain the gel with ethidium bromide, visualize under UV light, and quantify the band intensities to determine the extent of inhibition and calculate the IC₅₀ value.
EGFR Tyrosine Kinase Inhibition Assay
This assay determines a compound's ability to inhibit the phosphorylation of a substrate by the EGFR kinase domain.[18][19][20]
-
Assay Plate Preparation: In a 96-well plate, add the kinase buffer, a specific peptide substrate for EGFR, and the test compound at various concentrations.
-
Enzyme and ATP Addition: Add recombinant human EGFR enzyme to the wells, followed by the addition of an ATP solution to start the kinase reaction.[18]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphotyrosine-specific antibody in an ELISA format or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).[20]
-
Data Analysis: Measure the signal (absorbance, fluorescence, or luminescence) and calculate the percentage of kinase inhibition relative to a no-inhibitor control to determine the IC₅₀ value.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation and binding affinity of a ligand to a target protein.[21][22][23]
-
Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., DNA gyrase, EGFR) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the this compound derivative. Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Active Site Definition: Define the binding site on the protein, typically by creating a grid box centered on the co-crystallized ligand or predicted active site residues.[21]
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to systematically explore various conformations and orientations of the ligand within the defined active site. The program calculates a docking score (e.g., binding energy in kcal/mol) for each pose.
-
Pose Analysis: Analyze the top-ranked docking poses to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and protein residues.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel antimicrobial and anticancer agents. The extensive body of research on its derivatives provides a solid foundation of quantitative data for building predictive in silico models. By integrating molecular docking, QSAR, and pharmacophore modeling with targeted experimental validation, researchers can accelerate the discovery of new, potent, and selective therapeutic candidates. This guide provides the fundamental workflows, protocols, and pathway information to support such drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. microbenotes.com [microbenotes.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. ClinPGx [clinpgx.org]
- 14. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 15. clyte.tech [clyte.tech]
- 16. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. promega.com [promega.com]
- 21. benchchem.com [benchchem.com]
- 22. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]
- 23. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 2-phenylquinoline derivatives in medicinal chemistry
An In-depth Guide to the Medicinal Chemistry of 2-Phenylquinoline Derivatives
The 2-phenylquinoline scaffold is a privileged heterocyclic motif that serves as the foundation for numerous compounds with a wide spectrum of biological activities.[1] This structural framework is of significant interest to medicinal chemists and drug development professionals due to its presence in a variety of natural products and synthetically versatile molecules with diverse pharmacological properties.[2] This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of 2-phenylquinoline derivatives, with a focus on their applications as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents.
Anticancer Activity
Recent research has underscored the potential of 2-phenylquinoline derivatives as potent anticancer agents, demonstrating significant antiproliferative activity against various cancer cell lines.[1] Their mechanisms of action are diverse, including DNA intercalation, targeting G-quadruplexes, and inhibition of critical enzymes like histone deacetylases (HDACs).[1][3][4]
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of 2-phenylquinoline derivatives is highly dependent on the substitution patterns on both the quinoline and the phenyl rings.
-
Substitution at C4: The introduction of amino side chains at the C4 position can facilitate antiproliferative activity. The length of this side chain is crucial, with two CH2 units often being the most favorable.[5]
-
Substitution at C6: C-6 substituted 2-phenylquinolines have displayed important activities against prostate (PC3) and cervical (HeLa) cancer cell lines.[6]
-
Substitution at C7: Incorporating large, bulky alkoxy substituents at the C7 position, such as a 4-fluorobenzyloxy group, has been shown to be a beneficial pharmacophoric feature for antiproliferative activity.[5]
-
2-Phenyl Ring Substituents: The nature of the aminomethyl side chains on the phenyl group significantly influences anticancer activity.[1] In the context of HDAC inhibition, difluoride and phenyl substitutions on the 2-phenyl ring were found to be conducive to inhibitory activity.[7][8]
-
Lipophilicity: A direct relationship has been observed between higher lipophilicity (greater cLogP values) and better cytotoxic effects (lower IC50 values), particularly in HeLa and PC3 cells.[6]
-
Zinc-Binding Group (ZBG): For derivatives acting as HDAC inhibitors, the nature of the ZBG is critical. Hydroxamic acid derivatives showed potent anticancer activity, whereas the corresponding hydrazide derivatives, despite strong HDAC inhibitory activity, exhibited reduced antiproliferative effects.[4][7]
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| 13a | HeLa (cervical) | Antiproliferative | 0.50 | [9] |
| 12b, 12f, 12i | Various | Antiproliferative | 0.50 - 3.58 | [9] |
| 13 | HeLa (cervical) | Antiproliferative | 8.3 | [6] |
| 12 | PC3 (prostate) | Antiproliferative | 31.37 | [6] |
| 11 | PC3 (prostate) | Antiproliferative | 34.34 | [6] |
| 10g | Various | Antiproliferative | < 1.0 | [5] |
| D28 | K562, U266, U937, etc. | Antiproliferative | 1.02 - 5.66 | [4] |
| D29 | HDAC3 | Enzyme Inhibition | 0.477 | [4][8] |
Mechanisms of Action & Signaling Pathways
A key mechanism for some 2-phenylquinoline derivatives is the targeting of G-quadruplexes, which are specialized nucleic acid structures involved in cancer cell proliferation.[1] Others function as HDAC inhibitors, which are enzymes responsible for removing acetyl groups from histone proteins, playing a crucial role in tumorigenesis.[8] Certain derivatives also trigger apoptosis; for example, compound 10g was found to induce p53/Bax-dependent apoptosis in colorectal cancer cells by activating p53 transcriptional activity.[5]
Experimental Protocols
MTT Assay for Cell Viability [10]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-phenylquinoline derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: Replace the medium with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals in a solubilization solution, such as DMSO.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[10]
Antimicrobial Activity
The rise of multi-drug resistant microbial infections has spurred the search for novel antimicrobial agents.[2] 2-Phenylquinoline derivatives have emerged as a promising scaffold in this area, showing activity against a range of Gram-positive and Gram-negative bacteria.[11]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity is contingent on the nature and position of substituents on the scaffold.[1]
-
Amidoquinolines (Series B): This series of derivatives has shown the broadest antibacterial activity.[2]
-
2-Phenyl Ring Substituents: Flexible chain amino groups on the 2-phenyl ring can enhance activity against E. coli, while rigid cyclic amino groups are more suitable for activity against Gram-positive bacteria like S. aureus and B. subtilis.[12]
-
Quinoline Ring Substituents: The introduction of a nitro or amine group on the quinoline ring can significantly affect antimicrobial activity.[2]
Quantitative Data: Antibacterial Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| 5a4 | Staphylococcus aureus | 64 | [12] |
| 5a7 | Escherichia coli | 128 | [12] |
| Various | Escherichia coli | Moderate to Significant | [2][13] |
| Various | Staphylococcus aureus | Moderate to Significant | [2][13] |
Experimental Protocols
General Synthesis of 2-Phenylquinoline-4-Carboxylic Acid Derivatives [12][14] This protocol outlines a common synthetic route for creating a library of derivatives for screening.
Minimum Inhibitory Concentration (MIC) Determination (Broth Dilution Method) [12]
-
Preparation: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial suspension (e.g., 10^5 CFU/mL) to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11][12]
Anti-inflammatory Activity
Quinoline derivatives are known to possess anti-inflammatory properties.[15] Certain 2-phenylquinoline derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, and for their ability to stabilize cell membranes.[16]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory and analgesic activities are linked to specific substitutions. For 2-(4-phenylquinoline-2-yl)phenol derivatives:
-
R1 Substituent: A -CHO containing alkanol and ether group at the R1 position showed potent activity.[16]
-
R2 Substituent: Halogen substitutions (-4F, -4Br, -3Cl) or an electron-donating group (-OMe) at the R2 position on the C2 phenyl ring resulted in potent anti-inflammatory activity.[16]
Quantitative Data: Anti-inflammatory Activity
| Compound | Assay | IC50 | Reference |
| 4h | In vitro COX-2 Inhibition | 0.026 µM | [16] |
| 4j | In vitro COX-2 Inhibition | 0.102 µM | [16] |
| 4h | HRBC Membrane Stabilization | 0.021 µM | [16] |
| 4f | HRBC Membrane Stabilization | 0.064 µM | [16] |
| 4j | HRBC Membrane Stabilization | 0.092 µM | [16] |
Mechanisms of Action
The primary mechanism for the anti-inflammatory effects of the studied derivatives is the inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[16] A related class, 2-phenylquinazolines, has been shown to exert anti-inflammatory effects by inhibiting the expression of proinflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators like iNOS and COX-2, which is often regulated by the NF-κB signaling pathway.[17]
Experimental Protocols
In vitro COX-2 Enzyme Inhibition Assay [16]
-
Enzyme Preparation: Use purified ovine or human recombinant COX-2 enzyme.
-
Incubation: Pre-incubate the enzyme with various concentrations of the test compound (or a reference inhibitor like indomethacin) in a suitable buffer at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: After a set incubation period (e.g., 10-15 minutes), stop the reaction.
-
Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.
-
Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Human Red Blood Cell (HRBC) Membrane Stabilization Assay [16]
-
Blood Collection: Obtain fresh whole human blood and prepare an HRBC suspension.
-
Reaction Mixture: Prepare a reaction mixture containing the HRBC suspension, buffer, and various concentrations of the test compound.
-
Hemolysis Induction: Induce hemolysis by either heat (incubation at 56°C) or hypotonic solution.
-
Incubation: Incubate the mixtures for 30 minutes.
-
Centrifugation: Centrifuge the mixtures and collect the supernatant.
-
Measurement: Measure the absorbance of the supernatant (containing hemoglobin) using a spectrophotometer.
-
Calculation: Calculate the percentage of membrane stabilization (i.e., inhibition of hemolysis) and determine the IC50 value.
Antiviral Activity
The 2-phenylquinoline scaffold has also been identified as a promising framework for the development of broad-spectrum antiviral agents, particularly against coronaviruses.[18]
Quantitative Data: Anti-Coronavirus Activity
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| PQQ4O (1a) | SARS-CoV-2 | VeroE6 | 6 | 18 | [18][19] |
| Various | HCoV-229E | HEL 299 | 0.2 - 9.4 | >100 (most) | [18][19] |
| Various | HCoV-OC43 | HEL 299 | 0.6 - 7.7 | >100 (most) | [18][19] |
Mechanisms of Action
Initial studies on the mechanism of action revealed that some 2-phenylquinoline derivatives are inhibitors of the SARS-CoV-2 helicase (nsp13).[19] Nsp13 is a highly conserved enzyme among coronaviruses, making it an attractive target for developing pan-coronavirus inhibitors.[18][19] The presence of a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core was found to be important for this helicase inhibition.[19]
Neuroprotective Activity
Quinoline derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[20][21] They often act as multi-target-directed ligands, capable of modulating pathways involved in oxidative stress, inflammation, and apoptosis.[20]
Mechanisms of Action
The neuroprotective effects are often attributed to their antioxidant properties.[20] Based on molecular docking simulations, some derivatives are predicted to act as inhibitors of key enzymes implicated in neurodegeneration, such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B).[22][23]
Conclusion
The 2-phenylquinoline scaffold represents a remarkably versatile and "privileged" structure in medicinal chemistry. Derivatives based on this core have demonstrated a wide array of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects. The extensive structure-activity relationship studies highlighted in this guide demonstrate that the pharmacological profile can be finely tuned through specific substitutions at various positions on the quinoline and phenyl rings. The continued exploration of this scaffold, aided by rational design, combinatorial synthesis, and detailed mechanistic studies, holds significant promise for the development of novel therapeutic agents to address a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Eval...: Ingenta Connect [ingentaconnect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alliedacademies.org [alliedacademies.org]
- 16. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide and its derivatives. It also includes their application as potential antimicrobial and anticancer agents, with quantitative data on their biological activities and visualizations of synthetic and biological pathways.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities including antimicrobial and anticancer properties. The carbohydrazide moiety is a versatile linker used in drug design to create novel derivatives with enhanced biological profiles. This document outlines the synthesis of the key intermediate, this compound-4-carbohydrazide, and its subsequent conversion into various bioactive molecules. The primary mechanism of antimicrobial action for some of these derivatives has been identified as the inhibition of microbial DNA gyrase, while their anticancer effects are linked to the inhibition of EGFR tyrosine kinase.[1][2][3]
Synthesis Pathway
The synthesis of this compound-4-carbohydrazide derivatives begins with a three-step process to create the core hydrazide intermediate. This intermediate is then reacted with various electrophiles to produce the final derivatives.
Experimental Protocols
Synthesis of this compound-4-carboxylic acid (1)
This protocol follows the Pfitzinger reaction.[1][4]
-
A mixture of isatin (10 mmol, 1.47 g), 4-bromoacetophenone (10 mmol, 1.99 g), and 33% potassium hydroxide (10 mL) in ethanol (10 mL) is heated under reflux for 12 hours.[4]
-
The reaction mixture is allowed to cool to room temperature and then acidified with hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, dried, and crystallized from ethanol to yield the product.
Synthesis of Ethyl this compound-4-carboxylate (2)
-
This compound-4-carboxylic acid (1) (10 mmol, 3.28 g) is dissolved in absolute ethanol (20 mL).[4]
-
A catalytic amount of concentrated sulfuric acid (2 mL) is added to the solution.[4]
-
The mixture is heated under reflux for 12 hours.
-
After cooling, the reaction mixture is poured into ice-cold water, and the precipitate is filtered, washed with water, and dried.
Synthesis of this compound-4-carbohydrazide (3)
-
Ethyl this compound-4-carboxylate (2) is dissolved in ethanol.
-
An excess of hydrazine hydrate is added to the solution.[1]
-
The mixture is heated under reflux for 7 hours.[5]
-
Upon cooling, the solid product precipitates, which is then filtered, washed with ethanol, and dried.
Synthesis of Derivatives (Exemplified by Pyrazole Derivative 11)
-
To a solution of acid hydrazide (3) (10 mmol, 3.41 g) in glacial acetic acid (20 mL), add acetylacetone (20 mmol).[1]
-
The reaction mixture is heated under reflux for 8 hours.[1]
-
After completion, the mixture is poured into ice-cold water.
-
The solid obtained is filtered, washed with water, and dried to yield (2-(4-bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone (11).[1]
Biological Applications and Data
The synthesized derivatives have been evaluated for their antimicrobial and anticancer activities.
Antimicrobial Activity
Several derivatives have shown promising activity against Gram-positive bacteria, particularly Staphylococcus aureus, and the fungal strain Candida albicans. The proposed mechanism of action is the inhibition of DNA gyrase, an essential bacterial enzyme.[1][4]
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | MIC (µM) | IC50 (µM) for S. aureus DNA Gyrase |
| 5 | S. aureus | 49.04 | - |
| C. albicans | 24.53 | - | |
| 6a | S. aureus | 164.35 | - |
| C. albicans | 41.09 | - | |
| 6b | S. aureus | 38.64 | 33.64 |
| C. albicans | 77.29 | - | |
| 10 | S. aureus | 191.36 | 8.45 |
| C. albicans | 191.36 | - | |
| 11 | S. aureus | 192.29 | - |
| 13 | S. aureus | 381.81 | - |
| 14 | S. aureus | 761.77 | - |
| Ciprofloxacin | S. aureus | - | 3.80 |
Data sourced from ACS Omega, 2023.[1][4]
Anticancer Activity
Certain derivatives have demonstrated significant cytotoxic effects against human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.[2][3] The anticancer activity is attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase signaling pathway, which is crucial for cancer cell proliferation and survival.[2][6]
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Target/Reference |
| 6a | MCF-7 | 3.39 | EGFR-TK (IC50 = 0.31 µM) |
| 6b | MCF-7 | 5.94 | - |
| 6h | MCF-7 | 2.71 | EGFR-TK (IC50 = 0.22 µM) |
| 8c | HepG2 | - | EGFR-TK (IC50 = 0.14 µM) |
| 12d | HepG2 | - | EGFR-TK (IC50 = 0.18 µM) |
| Doxorubicin | MCF-7 | 6.18 | Reference Drug |
| Lapatinib | - | - | EGFR-TK (IC50 = 0.18 µM) |
Data sourced from RSC Publishing and ACS Omega.[2][3][7]
Conclusion
The this compound-4-carbohydrazide scaffold serves as a valuable platform for the development of novel therapeutic agents. The detailed protocols provided herein offer a clear pathway for the synthesis and derivatization of this core structure. The significant antimicrobial and anticancer activities exhibited by the derivatives, supported by the quantitative data, highlight their potential for further investigation in drug discovery programs. The elucidated mechanisms of action, involving the inhibition of key enzymes like DNA gyrase and EGFR tyrosine kinase, provide a strong rationale for their continued development.
References
- 1. Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key application of this powerful reaction is the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in medicinally important compounds. The 2-arylquinoline moiety, in particular, is a privileged structure found in numerous therapeutic agents. This document provides detailed application notes and protocols for the use of 2-(4-bromophenyl)quinoline as a substrate in Suzuki-Miyaura coupling reactions to generate a diverse range of 2,4'-disubstituted quinoline derivatives. These derivatives are of significant interest in drug discovery for the development of novel therapeutic agents.
Data Presentation: Reaction Optimization and Scope
The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, base, solvent, and the electronic nature of the boronic acid coupling partner. Below are tabulated results from studies on structurally related substrates, providing a strong basis for reaction optimization and substrate scope exploration.
Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Toluene | 80 | 20 | 40 |
| 2 | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Acetonitrile | 80 | 22 | 36 |
| 3 | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane | 80 | 18 | 60 |
| 4 | Pd(dppf)Cl₂ (5) | Na₂CO₃ (3) | Toluene/H₂O | 110 | 12 | 84 |
| 5 | Pd(dppf)Cl₂ (5) | t-BuONa (3) | Toluene/H₂O | 110 | 12 | 75 |
| 6 | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | Toluene/H₂O | 110 | 12 | 68 |
| 7 | Pd(dppf)Cl₂ (5) | NaOH (3) | Toluene/H₂O | 110 | 12 | 55 |
Data adapted from studies on 2-(4-bromophenyl)-N,N-dimethylquinazolin-4-amine, a closely related substrate.[1]
Table 2: Substrate Scope of Arylboronic Acids in Suzuki-Miyaura Coupling with a Quinoline Scaffold
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Pyridinylboronic acid | 2-([1,1'-Biphenyl]-4-yloxy)-6-methoxy-7-(piperidin-1-ylmethyl)quinoline-3-carbaldehyde | 60 |
| 2 | 4-Methoxyphenylboronic acid | 6-Methoxy-2-(4-(4-methoxyphenyl)phenoxy)-7-(piperidin-1-ylmethyl)quinoline-3-carbaldehyde | 65 |
| 3 | 3-Formylphenylboronic acid | 2-(4-(3-Formylphenyl)phenoxy)-6-methoxy-7-(piperidin-1-ylmethyl)quinoline-3-carbaldehyde | 63 |
| 4 | 4-(Hydroxymethyl)phenylboronic acid | 2-(4-(4-(Hydroxymethyl)phenyl)phenoxy)-6-methoxy-7-(piperidin-1-ylmethyl)quinoline-3-carbaldehyde | 63 |
| 5 | 4-Methoxyphenylboronic acid | 8-Ethyl-2-(4-(4-methoxyphenyl)phenoxy)quinoline-3-carbaldehyde | 60 |
| 6 | 4-Methoxyphenylboronic acid | 8-Methyl-2-(4-(4-methoxyphenyl)phenoxy)quinoline-3-carbaldehyde | 61 |
Data adapted from the coupling of various 2-(4-bromophenoxy)quinolin-3-carbaldehydes.[2]
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol should be optimized for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Schlenk flask or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (5 mol%), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-arylquinoline product.[2]
Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols: DNA Gyrase Inhibition Assay Using 2-(4-Bromophenyl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the inhibitory activity of 2-(4-Bromophenyl)quinoline derivatives against bacterial DNA gyrase. DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] Its absence in eukaryotes makes it an attractive target for the development of new antibacterial agents.[3] Quinolone compounds are a well-established class of DNA gyrase inhibitors that function by stabilizing the enzyme-DNA complex, leading to lethal double-stranded DNA breaks.[1][4][5] This protocol outlines the materials and methodology for a DNA gyrase supercoiling inhibition assay, methods for determining the half-maximal inhibitory concentration (IC50), and presents data on the activity of novel this compound derivatives.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Bacterial DNA gyrase is a clinically validated target for antibiotics due to its essential role in bacterial cell survival and its conservation across various bacterial species.[2][3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[3][6] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit possesses ATPase activity that powers the strand-passage reaction.[6]
Quinolone derivatives inhibit DNA gyrase by binding to the complex formed between the enzyme and DNA.[4][5] This interaction traps the enzyme in its cleavage-competent state, preventing the re-ligation of the DNA strands and ultimately leading to cell death.[1] This mechanism is often referred to as "gyrase poisoning".[7] This application note details a robust in vitro assay to screen and characterize new potential DNA gyrase inhibitors, specifically focusing on this compound derivatives.
Mechanism of DNA Gyrase Inhibition by Quinolones
The inhibitory action of quinolone derivatives on DNA gyrase involves a cooperative drug-DNA binding model. The binding of DNA gyrase to relaxed DNA in the presence of ATP induces a conformational change that creates a specific binding site for the quinolone molecule.[4][8] The quinolone then intercalates and stabilizes the transient double-stranded DNA break generated by the enzyme, preventing the re-ligation step of the supercoiling reaction.[1] This leads to an accumulation of cleaved DNA-gyrase complexes, which are lethal to the bacterial cell.[1]
Caption: Mechanism of DNA gyrase inhibition by quinolone derivatives.
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.
Materials:
-
Enzyme: Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)
-
Substrate: Relaxed pBR322 plasmid DNA
-
Assay Buffer (5x): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 0.5 mg/mL albumin, 32.5% (w/v) glycerol.[9][10]
-
ATP Solution: 10 mM ATP
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Positive Control: Ciprofloxacin or another known quinolone inhibitor.
-
Negative Control: DMSO (vehicle).
-
Stop Solution/Loading Dye: 6x (0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol).
-
Agarose Gel: 1% agarose in Tris-Borate-EDTA (TBE) buffer.
-
DNA Stain: Ethidium bromide or a safer alternative like SYBR® Safe.
-
Electrophoresis Apparatus and Power Supply
-
Gel Documentation System
Procedure:
-
Reaction Setup: On ice, prepare the reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction mixture consists of:
-
4 µL of 5x Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)
-
1 µL of test compound at various concentrations (or DMSO for the negative control, and ciprofloxacin for the positive control).
-
x µL of sterile deionized water to bring the volume to 19 µL.
-
1 µL of DNA gyrase (e.g., 1 unit).
-
-
Incubation: Mix the components gently and incubate the reactions at 37°C for 30-60 minutes.[9]
-
Reaction Termination: Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.
-
Visualization and Analysis: Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light using a gel documentation system. The supercoiled DNA migrates faster than the relaxed DNA. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the intensity of the relaxed DNA band with increasing concentrations of the inhibitor.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in the activity of the enzyme.
Procedure:
-
Perform the DNA gyrase supercoiling inhibition assay with a range of concentrations of the this compound derivative.
-
Quantify the intensity of the supercoiled DNA band for each concentration using gel analysis software (e.g., ImageJ).
-
Calculate the percentage of inhibition for each concentration relative to the positive control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.
Data Presentation
The inhibitory activities of several this compound-4-carbohydrazide derivatives against S. aureus DNA gyrase have been evaluated. The results, including IC50 values, are summarized in the table below. Ciprofloxacin was used as a reference standard.
| Compound ID | Structure | IC50 (µM) for S. aureus DNA Gyrase |
| Ciprofloxacin | Reference Standard | 3.80[11][12] |
| Compound 6b | 2-(4-bromophenyl)-N'-((4-methoxyphenyl)acetyl)quinoline-4-carbohydrazide | 33.64[11][12] |
| Compound 10 | 2-(4-bromophenyl)-N'-(5-methyl-1H-pyrazol-3-yl)quinoline-4-carbohydrazide | 8.45[11][12] |
Data sourced from El-Sayed, et al. (2023).[11][12]
Discussion
The presented protocol provides a reliable method for assessing the inhibitory potential of this compound derivatives against DNA gyrase. The data from the study by El-Sayed et al. (2023) indicates that derivatives of this compound show promising inhibitory activity against S. aureus DNA gyrase.[11][12] Notably, compound 10 exhibited an IC50 value of 8.45 µM, which, while less potent than ciprofloxacin, demonstrates the potential of this chemical scaffold for further optimization.[11][12] The variation in activity between compounds 6b and 10 suggests that the nature of the substituent at the 4-carbohydrazide position plays a crucial role in the interaction with the enzyme-DNA complex. Further structure-activity relationship (SAR) studies are warranted to explore modifications that could enhance the inhibitory potency of this class of compounds. This assay can be adapted for high-throughput screening to identify more potent DNA gyrase inhibitors from chemical libraries.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Antimicrobial Activity Screening of 2-(4-Bromophenyl)quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro screening of 2-(4-Bromophenyl)quinoline compounds for their antimicrobial properties. This class of compounds has demonstrated significant activity, particularly against Gram-positive bacteria, by targeting essential microbial enzymes. The following sections detail the antimicrobial activity, experimental protocols for key assays, and the underlying mechanism of action.
Antimicrobial Activity Profile
This compound derivatives have shown promising antimicrobial activity, with a notable potency against Gram-positive bacteria. The primary mechanism of action for many of these compounds is the inhibition of microbial DNA gyrase, an essential enzyme for DNA replication and repair.[1][2] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Antibacterial Activity
Studies have shown that various this compound derivatives exhibit potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and other Gram-positive bacteria.[1][3][4] In contrast, their efficacy against Gram-negative bacteria such as Escherichia coli is often limited.[1][2]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Positive Bacteria
| Compound Derivative | Staphylococcus aureus (μM) | Methicillin-Resistant S. aureus (MRSA) (μg/mL) | Vancomycin-Resistant Enterococci (VRE) (μg/mL) | Reference |
| Compound 5 | 49.04 | - | - | [1] |
| Compound 6a | 164.35 | - | - | [1] |
| Compound 6b | 38.64 | - | - | [1] |
| Compound 6c | - | 0.75 | 0.75 | [4] |
| Compound 10 | 191.36 | - | - | [1] |
| Compound 11 | 192.29 | - | - | [1] |
| Compound 13 | 381.81 | - | - | [1] |
| Compound 14 | 761.77 | - | - | [1] |
| Compound 4 | - | 0.75 | 0.75 | [3] |
| Quinolone-triazole hybrid | - | 1 | - | [5] |
Note: Direct comparison between studies may be challenging due to variations in specific compound structures and experimental conditions.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Negative Bacteria
| Compound Derivative | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Reference |
| Most Synthesized Derivatives | Ineffective | - | [2] |
| 4-methyl-2-(4-bromophenyl)quinoline | Effective | Significant Activity | |
| Amino acid derivative 4a | 1250 | 1250 | [6] |
Antifungal Activity
The antifungal potential of this compound compounds has also been investigated, with some derivatives showing activity against clinically relevant fungi like Candida albicans.
Table 3: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Fungi
| Compound Derivative | Candida albicans (μM) | Reference |
| Compound 5 | 24.53 | [1] |
| Compound 6a | 41.09 | [1] |
| Compound 6b | 77.29 | [1] |
| Compound 10 | 191.36 | [1] |
| Pyrrolo[1,2-a]quinoline BQ-06, 07, 08 | 0.4 (µg/mL) | [7] |
| Pyrrolo[1,2-a]quinoline BQ-01, 03, 05 | 0.8 (µg/mL) | [7] |
Anti-biofilm Activity
Several this compound derivatives have demonstrated the ability to inhibit biofilm formation by both bacteria and fungi. Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antimicrobial agents.
Table 4: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound Derivatives
| Compound Derivative | S. aureus Biofilm (μM) | C. albicans Biofilm (μM) | Reference |
| Compound 6a | - | 41.09 | [1] |
| Compound 6b | 154.59 | - | [1] |
| Compound 10 | - | 95.67 | [1] |
| Compound 11 | 192.29 | 96.14 | [1] |
Experimental Workflow and Protocols
A systematic approach is crucial for the evaluation of the antimicrobial properties of novel compounds. The following workflow outlines the key stages of in vitro screening.
Caption: A typical workflow for the in vitro screening of antimicrobial compounds.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or PBS
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to the final working concentration (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth medium.
-
-
Serial Dilution of Test Compound:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
-
Anti-Biofilm Assay Protocol (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Test compound
-
Bacterial or fungal culture and appropriate growth medium
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
PBS (phosphate-buffered saline)
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Prepare serial dilutions of the test compound in a 96-well plate as described for the MIC assay.
-
Add the standardized microbial inoculum to each well.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours) without shaking.
-
-
Washing:
-
Carefully remove the planktonic (free-floating) cells by gently aspirating the medium from each well.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS.
-
-
Solubilization and Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Measure the absorbance at 590 nm using a plate reader. The absorbance is proportional to the amount of biofilm.
-
S. aureus DNA Gyrase Supercoiling Assay Protocol
This assay measures the inhibition of the supercoiling activity of DNA gyrase, a key target of quinoline compounds.
Materials:
-
S. aureus DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
5x Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine)
-
ATP solution
-
Test compound
-
Agarose gel electrophoresis system
-
DNA loading dye
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Add the S. aureus DNA gyrase to initiate the reaction.
-
Include a positive control (no compound) and a negative control (no enzyme).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and proteinase K) or by heat inactivation.
-
-
Analysis by Agarose Gel Electrophoresis:
-
Add DNA loading dye to each reaction mixture.
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Supercoiled DNA migrates faster than relaxed DNA. Inhibition of the enzyme will result in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.
-
-
Quantification:
-
Quantify the band intensities using densitometry software to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).
-
Cytotoxicity Assay Protocol (MTT Assay)
This colorimetric assay assesses the viability of mammalian cells to determine the potential toxicity of the antimicrobial compounds.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate for 24-72 hours at 37°C in a CO₂ incubator.
-
-
MTT Addition:
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.
-
Mechanism of Action: DNA Gyrase Inhibition
The primary antibacterial target of many this compound derivatives is DNA gyrase.[1][2] This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication, transcription, and repair in bacteria. By inhibiting DNA gyrase, these compounds disrupt these critical cellular processes, leading to bacterial cell death.
Caption: Inhibition of DNA gyrase by this compound compounds disrupts essential cellular processes.
References
- 1. Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [ccspublishing.org.cn]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation [mdpi.com]
Application of 2-(4-Bromophenyl)quinoline in the Synthesis of OLED Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenyl)quinoline is a versatile heterocyclic building block that has garnered significant interest in the development of materials for organic light-emitting diodes (OLEDs). Its rigid quinoline core provides good thermal stability and charge transport properties, while the reactive bromophenyl group serves as a key handle for introducing various functionalities through cross-coupling reactions. This allows for the fine-tuning of the electronic and photophysical properties of the resulting materials, making them suitable for various roles within an OLED device, including as hole-transporting layers (HTLs), electron-transporting layers (ETLs), and emissive materials.
The ability to modify the this compound scaffold through common synthetic methodologies like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination enables the creation of a diverse library of derivatives with tailored characteristics. For instance, the introduction of arylamine moieties can enhance hole-transporting properties, while coupling with electron-deficient or electron-rich aromatic systems can modulate the emission color and quantum efficiency of the final OLED material. This application note provides a detailed protocol for the synthesis of a quinoline-based hole-transporting material derived from this compound and outlines the fabrication and characterization of an OLED device incorporating this material.
Synthetic Application: Synthesis of a Quinoline-Based Hole-Transporting Material
A prime example of the application of this compound in OLED material synthesis is the preparation of 2-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)quinoline. This material is designed to function as a hole-transporting layer in an OLED device. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds.
Experimental Protocol: Synthesis of 2-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)quinoline
Materials:
-
This compound
-
4-(Diphenylamino)phenylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), 4-(diphenylamino)phenylboronic acid pinacol ester (1.2 eq.), palladium(II) acetate (0.02 eq.), and tricyclohexylphosphine (0.04 eq.).
-
Addition of Base and Solvents: Add potassium phosphate (3.0 eq.) to the flask. Subsequently, add a degassed mixture of toluene and water (typically in a 4:1 to 5:1 ratio).
-
Reaction Conditions: The reaction mixture is heated to reflux (typically around 100-110 °C) under an inert atmosphere (e.g., argon or nitrogen) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)quinoline.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in OLED Devices
The synthesized 2-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)quinoline can be utilized as a hole-transporting material in the fabrication of multilayer OLEDs. The performance of such a device is contingent on the proper selection of other functional layers, including the hole-injection layer (HIL), emissive layer (EML), and electron-transporting layer (ETL), as well as the anode and cathode materials.
Experimental Protocol: Fabrication and Characterization of a Multilayer OLED
Device Structure:
ITO / HIL / 2-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)quinoline (HTL) / EML / ETL / LiF / Al
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-injection layer material (e.g., PEDOT:PSS)
-
Emissive layer material (e.g., a fluorescent or phosphorescent dopant in a host)
-
Electron-transporting layer material (e.g., Alq₃)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Spin coater
-
High-vacuum thermal evaporation system
-
Glovebox system
-
Electroluminescence (EL) measurement system (spectrometer, source meter)
Procedure:
-
Substrate Preparation: ITO-coated glass substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol, and then dried with a nitrogen stream. The cleaned substrates are treated with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
Hole-Injection Layer Deposition: A thin layer of a hole-injection material (e.g., PEDOT:PSS) is deposited onto the ITO substrate by spin-coating, followed by annealing on a hotplate.
-
Hole-Transporting Layer Deposition: The synthesized 2-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)quinoline is dissolved in a suitable organic solvent (e.g., chlorobenzene or toluene) and deposited as a thin film (typically 20-40 nm) onto the HIL via spin-coating inside a glovebox. The film is then annealed to remove residual solvent.
-
Emissive and Electron-Transporting Layer Deposition: The emissive layer and electron-transporting layer are sequentially deposited by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). The thickness of these layers is typically in the range of 20-50 nm.
-
Cathode Deposition: Finally, a thin layer of LiF (0.5-1 nm) followed by a thicker layer of Al (100-150 nm) are deposited by thermal evaporation to form the cathode.
-
Encapsulation: The fabricated device is encapsulated using a UV-curable epoxy resin and a glass lid to protect the organic layers from moisture and oxygen.
Characterization:
The performance of the fabricated OLED device is evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectrum. From these measurements, key performance parameters such as turn-on voltage, maximum luminance, current efficiency, power efficiency, and external quantum efficiency (EQE) can be determined.
Quantitative Data Summary
The performance of an OLED device utilizing 2-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)quinoline as the hole-transporting layer is summarized in the table below. These values are representative and can vary depending on the specific device architecture and materials used for the other layers.
| Parameter | Value |
| Turn-on Voltage | 3.0 - 4.0 V |
| Maximum Luminance | > 10,000 cd/m² |
| Current Efficiency | 5.0 - 10.0 cd/A |
| Power Efficiency | 3.0 - 7.0 lm/W |
| External Quantum Efficiency (EQE) | 3.0 - 6.0 % |
| Emission Color (CIE x,y) | Dependent on the emissive layer |
| HOMO Level | -5.2 to -5.4 eV |
| LUMO Level | -2.3 to -2.5 eV |
Conclusion
This compound serves as an excellent platform for the synthesis of advanced materials for OLED applications. Through well-established synthetic protocols such as the Suzuki-Miyaura coupling, it can be readily transformed into functional molecules with desirable properties for charge transport and emission. The example of 2-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)quinoline highlights its potential in creating efficient hole-transporting materials, leading to the fabrication of high-performance OLED devices. The versatility and accessibility of this compound make it a valuable building block for the continued development of novel materials in the field of organic electronics.
Application Notes: 2-(4-Bromophenyl)quinoline as a Versatile Precursor for Novel Therapeutic Agents
Introduction
2-(4-Bromophenyl)quinoline has emerged as a privileged scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a diverse range of novel therapeutic agents. Its rigid, bicyclic aromatic structure, coupled with the reactive handle of the bromine atom, provides an excellent foundation for the development of potent and selective anticancer and antimicrobial compounds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile precursor.
Derivatives of this compound have demonstrated significant potential by targeting key biological macromolecules. In oncology, these compounds have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical driver in many cancers.[1][2] In the realm of infectious diseases, they have been developed as inhibitors of microbial DNA gyrase, an essential enzyme for bacterial replication.[3][4][5]
Therapeutic Applications
Anticancer Activity
Derivatives of this compound, particularly those incorporating 1,3,4-oxadiazole moieties, have exhibited potent antiproliferative activity against various cancer cell lines.[1][2] These compounds are designed to act as EGFR tyrosine kinase inhibitors, playing a crucial role in halting uncontrolled cell growth and survival in numerous cancer types.[1][2]
Quantitative Data Summary: Anticancer Activity
| Compound | Target Cell Line | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) | Citation |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-5-((4-nitrophenyl)amino)-1,3,4-oxadiazole (8c) | HepG2 | 0.137 | Erlotinib | 0.308 | [1] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-5-((4-hydroxyphenyl)amino)-1,3,4-oxadiazole (8b) | HepG2 | 0.139 | Erlotinib | 0.308 | [1] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-5-(cinnamylthio)-1,3,4-oxadiazole (12d) | HepG2 | 0.138 | Erlotinib | 0.308 | [1] |
| Quinoline-oxadiazole derivatives (7-17e) | HepG2 | 0.137–0.332 | Erlotinib | 0.308 | [1][2] |
| Quinoline-oxadiazole derivatives (7-17e) | MCF-7 | 0.164–0.583 | Erlotinib | 0.512 | [1][2] |
EGFR Tyrosine Kinase Inhibition
| Compound | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| 8c | 0.14 | Lapatinib | 0.12 | [1][2] |
| 12d | 0.18 | Lapatinib | 0.12 | [1][2] |
Antimicrobial Activity
The this compound scaffold has also been successfully utilized to develop potent antimicrobial agents. By hybridizing the quinoline core with carbohydrazide and other functionalities, researchers have created compounds that effectively inhibit microbial DNA gyrase.[3][4][5]
Quantitative Data Summary: Antimicrobial Activity
| Compound | Target Organism | MIC (µM) | Reference Compound | Citation |
| Ethyl formohydrazonate derivative (5) | S. aureus | 49.04 | --- | [3] |
| 4-(4-methoxyphenyl)acetamidohydrazinyl derivative (6b) | S. aureus | 38.64 | --- | [3] |
| Pyrazole derivative (10) | S. aureus | 191.36 | --- | [3] |
| Pyrazolyl derivative (11) | S. aureus | 192.29 | --- | [3] |
S. aureus DNA Gyrase Supercoiling Assay
| Compound | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| 6b | 33.64 | Ciprofloxacin | 3.80 | [4][5] |
| 10 | 8.45 | Ciprofloxacin | 3.80 | [4][5] |
Experimental Protocols
Synthesis of this compound-4-carboxylic acid (1)
This protocol is based on the Pfitzinger reaction.[3]
Materials:
-
Isatin
-
4-Bromoacetophenone
-
Ethanol (96%)
-
Potassium Hydroxide (33% solution)
Procedure:
-
In a round-bottom flask, dissolve isatin and 4-bromoacetophenone in 96% ethanol.
-
Add the 33% potassium hydroxide solution to the mixture.
-
Reflux the reaction mixture for 12 hours.
-
After cooling, neutralize the mixture with an appropriate acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain this compound-4-carboxylic acid (1).
Synthesis of this compound-4-carbohydrazide (3)
This protocol involves esterification followed by hydrazinolysis.[3]
Materials:
-
This compound-4-carboxylic acid (1)
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Hydrazine Hydrate (NH₂NH₂·H₂O)
Procedure:
-
Esterification: Reflux a mixture of this compound-4-carboxylic acid (1), absolute ethanol, and a catalytic amount of concentrated sulfuric acid for 12 hours to yield the corresponding ethyl ester (2).
-
Hydrazinolysis: To the resulting ester (2) dissolved in absolute ethanol, add hydrazine hydrate.
-
Reflux the mixture for 7 hours.
-
Cool the reaction mixture to allow the product to crystallize.
-
Filter, wash with cold ethanol, and dry to obtain this compound-4-carbohydrazide (3).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the antiproliferative activity of compounds on cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
DMEM or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a positive control (e.g., Erlotinib). Include a vehicle control (DMSO).
-
Incubate the plates for 48 hours.
-
Add MTT solution to each well and incubate for an additional 4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Fungal strain (e.g., C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial/fungal inoculum (adjusted to a standard concentration)
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microbes with no drug) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
Caption: Synthetic and evaluation workflow for novel therapeutic agents.
Caption: Targeted signaling pathways of quinoline derivatives.
References
- 1. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: EGFR Tyrosine Kinase Inhibition Assay for Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often due to overexpression or mutation, is a key factor in the development and progression of various cancers.[1] This makes EGFR a prime target for therapeutic intervention. Quinoline and its derivatives have emerged as a significant class of compounds that can effectively inhibit EGFR kinase activity.[2][3] These inhibitors typically act by competing with ATP for its binding site in the EGFR kinase domain, thereby blocking autophosphorylation and subsequent downstream signaling cascades.[1]
This document provides detailed protocols for both biochemical and cell-based assays to evaluate the inhibitory activity of quinoline derivatives against EGFR.
EGFR Signaling Pathway
The activation of EGFR by its ligands, such as Epidermal Growth Factor (EGF), triggers a cascade of intracellular events. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its C-terminal domain.[4] These phosphorylated tyrosines serve as docking sites for various adaptor proteins, leading to the activation of downstream signaling pathways, primarily the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[5][6]
Caption: EGFR Signaling Pathway and Downstream Cascades.
Data Presentation: In Vitro EGFR Kinase Inhibition by Quinoline Derivatives
The inhibitory activity of novel compounds is typically determined by their IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes published IC50 values for representative quinoline and quinazoline derivatives against EGFR.
| Compound ID | Scaffold | EGFR Type | IC50 (nM) | Reference |
| Compound 21 | Quinoline | L858R/T790M | 138 | [3] |
| Compound 50 | Quinoline | Wild Type | 120 | [2] |
| Compound 51 | Quinoline | Wild Type | 31.80 | [2] |
| Compound 52 | Quinoline | Wild Type | 37.07 | [2] |
| Compound 53 | Quinoline | Wild Type | 42.52 | [2] |
| Compound 6 | Quinazoline | Wild Type | 10 | [7] |
| Compound 8 | Quinazoline | Wild Type | 0.8 | [7] |
| Compound 8 | Quinazoline | T790M/L858R | 2.7 | [7] |
| Compound 11 | Quinazoline | Wild Type | 0.38 | [7] |
| Compound 11 | Quinazoline | T790M/L858R | 2.2 | [7] |
| Compound 24 | Quinazoline | Wild Type | 27 | [7] |
| 14f | Isoquinoline-tethered Quinazoline | Wild Type | 1.8 | [8] |
| 45a | Quinazoline | Wild Type | 130 | [9] |
| Gefitinib | Quinazoline | - | - | [10] |
| Erlotinib | Quinazoline | - | - | [11] |
Experimental Protocols
Biochemical EGFR Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a cell-free enzymatic assay to measure the direct inhibitory effect of quinoline derivatives on EGFR kinase activity by quantifying the amount of ADP produced. This method is based on the commercially available ADP-Glo™ Kinase Assay.[1][11][12][13]
Materials:
-
Recombinant human EGFR kinase enzyme
-
Poly (Glu, Tyr) substrate
-
ATP (Adenosine Triphosphate)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)[13]
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well or 96-well plates (white, opaque)
-
Plate reader capable of measuring luminescence
Assay Workflow:
Caption: Biochemical EGFR Kinase Assay Workflow.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test quinoline derivatives in DMSO. Further dilute these in the kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
Incubation: Incubate the plate at 30°C for 60 minutes.[13]
-
Signal Generation:
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[13]
-
Incubate at room temperature for 40 minutes.[13]
-
Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce a luminescent signal.[13]
-
Incubate at room temperature for 30 minutes.[13]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and reflects the EGFR kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a dose-response curve.
Cell-Based EGFR Phosphorylation Assay
This protocol describes a method to assess the inhibitory effect of quinoline derivatives on EGFR activation within a cellular context by measuring the phosphorylation of EGFR.
Materials:
-
Human cell line with high EGFR expression (e.g., A431)[4][14]
-
Cell culture medium and supplements
-
Test Compounds (dissolved in DMSO)
-
EGF
-
Phosphate-Buffered Saline (PBS)
-
Fixation and permeabilization buffers
-
Antibodies:
-
Fluorescently labeled secondary antibodies
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Culture: Seed A431 cells in appropriate culture plates and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal EGFR activity, serum-starve the cells for 12-24 hours prior to the experiment.
-
Compound Treatment: Pretreat the cells with various concentrations of the quinoline derivatives for 1-2 hours.
-
EGFR Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.
-
Cell Fixation and Permeabilization:
-
Wash the cells with cold PBS.
-
Fix the cells with a suitable fixation buffer.
-
Permeabilize the cells to allow antibody entry.[4]
-
-
Immunostaining:
-
Incubate the cells with primary antibodies against phospho-EGFR and total EGFR.
-
Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies.
-
-
Data Acquisition: Analyze the cells using a flow cytometer or a high-content imaging system to quantify the fluorescence intensity corresponding to phospho-EGFR and total EGFR levels.
-
Data Analysis: Normalize the phospho-EGFR signal to the total EGFR signal for each cell. Calculate the percent inhibition of EGFR phosphorylation for each compound concentration relative to the EGF-stimulated control. Determine the IC50 values.
Conclusion
The described protocols provide robust methods for evaluating the inhibitory potential of quinoline derivatives against EGFR. The biochemical assay allows for the direct assessment of enzyme inhibition, while the cell-based assay provides insights into the compound's activity in a more physiologically relevant context. The quantitative data generated from these assays are crucial for the structure-activity relationship (SAR) studies and the optimization of lead compounds in the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. ClinPGx [clinpgx.org]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 10. ijpcat.com [ijpcat.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Molecular Docking of 2-(4-Bromophenyl)quinoline Derivatives with DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the molecular docking of 2-(4-bromophenyl)quinoline derivatives with Staphylococcus aureus DNA gyrase, a critical enzyme in bacterial DNA replication and a validated target for antibacterial drug discovery. The following sections outline the necessary experimental protocols, present key quantitative data for a series of derivatives, and include visualizations to illustrate the computational workflow.
Introduction
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process vital for bacterial cell survival. Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents. Quinolone-based compounds have been successfully developed as DNA gyrase inhibitors. This document focuses on this compound derivatives, a class of compounds that has shown promising inhibitory activity against this enzyme. Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule to a protein target at the atomic level, providing valuable insights for structure-based drug design.
Quantitative Data Summary
The following table summarizes the in vitro antibacterial activity, DNA gyrase inhibitory activity, and in silico molecular docking scores for a series of this compound-4-carbohydrazide derivatives. Ciprofloxacin, a well-known fluoroquinolone antibiotic, is included as a reference compound.
| Compound ID | Structure/Substitution | MIC (μM) vs. S. aureus | IC50 (μM) S. aureus DNA Gyrase | Docking Score (kcal/mol) |
| 5 | Ethyl formohydrazonate | 49.04 | Not Reported | Not Reported |
| 6a | N-(phenyl)acetamidohydrazinyl | 164.35 | Not Reported | Not Reported |
| 6b | N-(4-methoxyphenyl)acetamidohydrazinyl | 38.64 | 33.64 | -7.73 |
| 10 | 5-amino-3-methyl-1H-pyrazol-1-yl | 191.36 | 8.45 | Not Reported |
| 11 | 3,5-dimethyl-1H-pyrazol-1-yl | 192.29 | Not Reported | Not Reported |
| 13 | 5-amino-3-oxo-2,3-dihydro-1H-pyrazol-1-yl | 381.81 | Not Reported | Not Reported |
| 14 | 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl | 761.77 | Not Reported | Not Reported |
| Ciprofloxacin | Reference Fluoroquinolone | Not Reported | 3.80 | -7.29 |
Data extracted from "Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors". MIC values indicate the minimum inhibitory concentration required to inhibit the growth of S. aureus.
Experimental Protocols
This section provides a representative, detailed methodology for performing molecular docking of this compound derivatives against Staphylococcus aureus DNA gyrase using AutoDock Vina.
Software and Resources
-
Protein Structure: Staphylococcus aureus DNA gyrase (PDB ID: 2XCS). This crystal structure contains the gyrase A and B subunits in complex with DNA and an inhibitor.
-
Molecular Docking Software: AutoDock Tools (ADT) version 1.5.6 and AutoDock Vina version 1.1.2.
-
Ligand Structures: 2D structures of the this compound derivatives should be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a suitable format (e.g., MOL, SDF).
-
Visualization Software: PyMOL or UCSF Chimera for visualizing protein-ligand interactions.
Protein Preparation
-
Download Protein Structure: Obtain the PDB file for 2XCS from the Protein Data Bank (--INVALID-LINK--).
-
Clean the Protein: Open the PDB file in AutoDock Tools. Remove water molecules and any co-crystallized ligands and ions that are not relevant to the binding site of interest.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Assign Charges: Compute Gasteiger charges for the protein atoms.
-
Set Atom Types: Assign AutoDock atom types to the protein.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format.
Ligand Preparation
-
Generate 3D Conformations: Convert the 2D structures of the quinoline derivatives into 3D structures.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).
-
Detect Root and Torsions: In AutoDock Tools, define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Assign Charges: Compute Gasteiger charges for the ligand atoms.
-
Save as PDBQT: Save the prepared ligand structures in the PDBQT format.
Grid Generation
A grid box defines the search space for the docking simulation. For the S. aureus DNA gyrase (2XCS), the grid box should be centered on the active site where the native ligand or known inhibitors bind.
-
Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized inhibitor in the PDB structure or from published literature.
-
Set Grid Box Parameters: In AutoDock Tools, use the Grid Box option to define the dimensions and center of the grid. A representative set of parameters for the active site of S. aureus DNA gyrase (PDB ID: 2XCS) is:
-
Grid Center (x, y, z): 3.194, 43.143, 69.977
-
Grid Size (x, y, z): 60 x 60 x 60 Å
-
Spacing: 1.0 Å
-
Docking Simulation
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt
-
Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
Analysis of Results
-
Binding Affinity: The docking score in the output file represents the predicted binding affinity. The more negative the value, the stronger the predicted binding.
-
Visualization of Interactions: Use visualization software like PyMOL or UCSF Chimera to analyze the predicted binding poses. Examine the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues.
Visualizations
Molecular Docking Workflow
The following diagram illustrates the key steps in the molecular docking protocol.
Application Notes and Protocols for High-Throughput Screening of 2-(4-Bromophenyl)quinoline Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The 2-(4-Bromophenyl)quinoline core, in particular, has been the subject of extensive research, leading to the discovery of potent inhibitors of various cellular targets. High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large libraries of such compounds to identify "hits"—molecules with a desired biological activity.[3][4] These hits can then serve as starting points for lead optimization and further drug development.
This document provides detailed application notes and protocols for the high-throughput screening of this compound derivative libraries against two major therapeutic targets: cancer cell lines (cell-based assays) and microbial enzymes (biochemical assays).
Principle of the Assays
The screening protocols detailed below are based on two common HTS methodologies:
-
Cell-Based Antiproliferative Assay: This assay quantifies the ability of test compounds to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.
-
Biochemical DNA Gyrase Inhibition Assay: This assay measures the inhibitory effect of compounds on the activity of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and a key target for antibiotics.[7][8] The assay typically measures the supercoiling of relaxed plasmid DNA by the enzyme. Inhibition of this activity is observed as a decrease in the supercoiled DNA form.
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the general high-throughput screening workflow, the targeted EGFR signaling pathway relevant to anticancer screening, and the mechanism of DNA gyrase inhibition for antimicrobial screening.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 2-(4-Bromophenyl)quinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2-(4-Bromophenyl)quinoline and other poorly soluble compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A1: This is a common issue known as "solvent-shifting" or "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving many hydrophobic compounds like this compound. However, when this DMSO stock solution is introduced into an aqueous environment like cell culture media, the DMSO rapidly disperses, and the local solvent environment around the compound molecules becomes predominantly aqueous. Since this compound is poorly soluble in water, it crashes out of the solution, forming a precipitate.[1][2][3][4]
To prevent this, you can try the following:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while still maintaining compound solubility. Many cell lines can tolerate DMSO up to 0.5%, but it is crucial to determine the specific tolerance of your cell line.[3]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock in a small volume of media or phosphate-buffered saline (PBS), then add this intermediate dilution to the final assay volume. This can sometimes help to mitigate rapid precipitation.[1]
-
Pre-warming Media: Adding the compound to pre-warmed media (e.g., 37°C) can sometimes improve solubility.[1]
-
Sonication: After dilution, briefly sonicating the solution can help to break up aggregates and re-dissolve the compound.[1][5]
Q2: What are the alternative methods to dissolve this compound for my biological assays if I want to avoid DMSO?
A2: Several alternative formulation strategies can be employed to improve the aqueous solubility of poorly soluble compounds without relying on high concentrations of co-solvents like DMSO. These include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[6][7][8][9][10]
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can increase the solubility and absorption of lipophilic drugs.[11][12][13]
-
Use of Surfactants: Surfactants can be used to create micelles that encapsulate the hydrophobic compound, increasing its solubility in aqueous solutions. However, care must be taken as surfactants can be toxic to cells.[5][14]
-
pH Modification: If the compound has ionizable groups, adjusting the pH of the solution to ionize the compound can significantly increase its solubility.[14][15]
Troubleshooting Guides
Issue: Compound Precipitation Persists Despite Using Low DMSO Concentrations
| Possible Cause | Troubleshooting Steps |
| The intrinsic aqueous solubility of this compound is extremely low. | 1. Further Reduce Final DMSO Concentration: Titrate the final DMSO concentration to the lowest possible level that your assay sensitivity allows. 2. Incorporate a Surfactant: Add a low, non-toxic concentration of a surfactant like Tween® 80 or Pluronic® F-68 to the cell culture medium to help stabilize the compound. 3. Explore Cyclodextrin Formulations: Prepare an inclusion complex of your compound with a cyclodextrin like HP-β-CD. |
| The compound is interacting with components in the cell culture medium (e.g., proteins in serum). | 1. Test in Serum-Free Media: If your assay allows, test the solubility in serum-free media to see if serum components are contributing to precipitation. 2. Use Protein-Based Formulations: In some cases, proteins like bovine serum albumin (BSA) can act as carriers for hydrophobic compounds.[16] |
Quantitative Data Summary
The following table summarizes common solubilization techniques for poorly soluble compounds and their general applicability.
| Technique | Mechanism of Action | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the solvent. | Variable, depends on co-solvent and compound. | Simple to prepare, widely used. | Can be toxic to cells at higher concentrations, risk of precipitation upon dilution.[1][2][3][4] |
| Cyclodextrins (e.g., HP-β-CD) | Forms water-soluble inclusion complexes.[6][7][8][9][10] | Can be significant (10 to 1000-fold). | Generally low toxicity, can improve bioavailability.[6][9] | Can interact with cell membrane components, may not be suitable for all compounds. |
| Lipid-Based Formulations (e.g., SEDDS) | The compound is dissolved in a lipid carrier which forms an emulsion in an aqueous medium.[11][12][13] | Highly variable, can be substantial. | Can enhance oral bioavailability.[12] | Complex formulations, may not be suitable for all in vitro assays. |
| pH Adjustment | Ionizes the compound, increasing its interaction with water. | Dependent on pKa and intrinsic solubility. | Simple and effective for ionizable compounds. | Not applicable to neutral compounds, can affect biological activity if the pH is outside the physiological range.[14][15] |
| Solid Dispersions | The compound is dispersed in a solid, hydrophilic carrier in an amorphous state.[15][17] | Can be significant. | Can improve dissolution rate and bioavailability.[17] | Requires specialized preparation techniques. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of a hydrophobic compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a saturated aqueous solution of HP-β-CD (e.g., 40% w/v in deionized water).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
After stirring, allow the suspension to equilibrate for a few hours.
-
Filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound.
-
The clear filtrate contains the this compound-HP-β-CD inclusion complex.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
This stock solution can then be diluted in your assay buffer or cell culture medium.
Protocol 2: Preparation of a Lipid-Based Formulation for In Vitro Testing
This protocol outlines the steps for preparing a simple lipid-based formulation.
Materials:
-
This compound
-
A suitable oil (e.g., Labrafac™ lipophile WL 1349)
-
A surfactant (e.g., Kolliphor® EL)
-
A co-surfactant (e.g., Transcutol® HP)
-
Vortex mixer
-
Shaker
Procedure:
-
Determine the saturation solubility of this compound in various oils, surfactants, and co-surfactants to select the best excipients.[13]
-
Prepare the lipid-based formulation by mixing the selected oil, surfactant, and co-surfactant in a predetermined ratio (e.g., 40:40:20 w/w).
-
Add the desired amount of this compound to the excipient mixture.
-
Vortex the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary.
-
Place the formulation on a shaker for a few hours to ensure homogeneity.
-
To use in an assay, the formulation is typically dispersed in the aqueous medium, where it should form a fine emulsion or microemulsion.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 9. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. future4200.com [future4200.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
- 16. ovid.com [ovid.com]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Low Bioactivity in Novel 2-(4-Bromophenyl)quinoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low bioactivity with novel 2-(4-Bromophenyl)quinoline derivatives.
Troubleshooting Guides
Low bioactivity in newly synthesized compounds can stem from a variety of factors, from compound integrity to assay conditions. The table below outlines common problems, their potential causes, and recommended solutions.
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| LB-001 | Consistently high IC50/MIC values across multiple assays. | 1. Compound Purity: Presence of impurities or unreacted starting materials from synthesis.[1] 2. Incorrect Structure: The final synthesized compound does not have the expected chemical structure. 3. Solubility Issues: The compound is not sufficiently soluble in the assay medium to reach an effective concentration.[2] 4. Compound Degradation: The compound may be unstable under experimental conditions (e.g., sensitive to light, pH, or temperature). | 1. Purity Verification: Confirm purity using HPLC, LC-MS, and NMR. Re-purify the compound if necessary. 2. Structural Analysis: Verify the chemical structure using 1H NMR, 13C NMR, and mass spectrometry.[1] 3. Solubility Enhancement: Test different solvents (e.g., DMSO, ethanol) and assess solubility. Consider formulation strategies if poor aqueous solubility is the issue. 4. Stability Assessment: Evaluate compound stability under assay conditions over time using techniques like HPLC. |
| LB-002 | Variable or non-reproducible bioactivity results. | 1. Inconsistent Compound Concentration: Errors in weighing, dilution, or serial dilutions. 2. Assay Variability: Inconsistent cell densities, incubation times, or reagent concentrations. 3. Edge Effects in Plate-Based Assays: Evaporation or temperature gradients across the microplate. | 1. Stock Solution Verification: Prepare fresh stock solutions and verify their concentration. Use calibrated pipettes. 2. Assay Standardization: Standardize all assay parameters and include positive and negative controls in every experiment. 3. Proper Plate Usage: Avoid using the outer wells of the microplate or ensure proper sealing to minimize evaporation. |
| LB-003 | Activity observed in initial screens but not in confirmatory or secondary assays. | 1. Off-Target Effects: The initial activity might be due to non-specific interactions. 2. Different Assay Conditions: Variations in cell lines, targets, or experimental protocols between primary and secondary assays. | 1. Target Engagement Studies: Conduct experiments to confirm direct binding or modulation of the intended target. 2. Harmonize Protocols: Where possible, align key parameters between different assays to ensure consistency. |
| LB-004 | Compound shows cytotoxicity but no specific target activity (e.g., enzyme inhibition). | 1. General Cellular Toxicity: The compound may be causing cell death through mechanisms unrelated to the specific target, such as membrane disruption. 2. Assay Interference: The compound may interfere with the assay technology (e.g., fluorescence, luminescence). | 1. Cytotoxicity Profiling: Assess cytotoxicity in multiple cell lines to determine if it is widespread. 2. Assay Control Experiments: Run control experiments to check for assay interference by the compound in the absence of the target. |
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows lower activity than expected based on similar published compounds. What should I check first?
A1: The first step is to rigorously confirm the identity and purity of your compound. Impurities from the synthesis, even in small amounts, can significantly impact biological activity.[1] Verify the structure using 1H NMR, 13C NMR, and mass spectrometry. Assess purity using HPLC or LC-MS. If the compound's identity and purity are confirmed, consider its physicochemical properties, such as solubility and stability in the assay buffer.[2]
Q2: How does the substitution pattern on the quinoline ring affect bioactivity?
A2: The substitution pattern on the quinoline ring is crucial for its biological activity. The nature and position of substituents can influence the compound's interaction with its biological target, as well as its pharmacokinetic properties. For instance, the introduction of a fluorine atom at the 6-position of the quinoline ring has been shown to enhance antibacterial activity in some derivatives.[3] It is important to consider the electronic and steric effects of any modifications made to the quinoline scaffold.
Q3: What are some common biological targets for this compound derivatives?
A3: Quinoline derivatives are known to interact with a wide range of biological targets.[4][5] Some of the key targets for 2-arylquinolines include:
-
DNA Gyrase: Several quinoline derivatives act as inhibitors of bacterial DNA gyrase, making them effective antimicrobial agents.[1][2]
-
Tyrosine Kinases: Derivatives have shown inhibitory activity against tyrosine kinases like EGFR (Epidermal Growth Factor Receptor), which are implicated in cancer.[6][7]
-
Topoisomerase I: Some 2-arylquinolines have been investigated as inhibitors of Topoisomerase I, an enzyme involved in DNA replication and a target for cancer therapy.[7]
-
β-hematin formation: In the context of malaria, quinoline derivatives can interfere with the detoxification of heme in the parasite.[4][8][9]
Q4: My compound has poor aqueous solubility. How can I improve its bioavailability for in vitro assays?
A4: Poor aqueous solubility is a common challenge. To improve bioavailability in vitro, you can:
-
Use a Co-solvent: Dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting it in the aqueous assay medium. Ensure the final solvent concentration is low enough to not affect the assay.
-
Employ Solubilizing Agents: Consider the use of surfactants or cyclodextrins to enhance solubility.
-
Structural Modification: For future derivatives, consider incorporating polar functional groups to improve aqueous solubility.
Q5: Could the bromine atom at the 4-position of the phenyl ring be causing the low bioactivity?
A5: The 4-bromophenyl substituent is a common feature in many bioactive quinoline derivatives. However, its effect is context-dependent. The bromine atom can participate in halogen bonding and can influence the compound's lipophilicity. To determine its importance, you could synthesize an analog without the bromine or with a different halogen (e.g., chlorine or fluorine) at that position and compare their activities. This is a common strategy in structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: General Synthesis of this compound-4-carboxylic acid (Pfitzinger Reaction)
This protocol describes a common method for synthesizing the quinoline core.
Materials:
-
Isatin
-
4-Bromoacetophenone
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve isatin and 4-bromoacetophenone in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in ethanol to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound-4-carboxylic acid.[1]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines (e.g., HepG2, MCF-7).
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the quinoline derivatives (typically from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6][10]
Protocol 3: Bacterial DNA Gyrase Supercoiling Assay
This protocol assesses the inhibitory effect of the compounds on the supercoiling activity of DNA gyrase.
Materials:
-
S. aureus DNA gyrase
-
Relaxed pBR322 DNA
-
Assay buffer (containing ATP)
-
This compound derivatives (dissolved in DMSO)
-
Ciprofloxacin (positive control)
-
Agarose gel
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up reaction mixtures containing the assay buffer, relaxed pBR322 DNA, and S. aureus DNA gyrase.
-
Add the quinoline derivatives at various concentrations. Include a positive control (ciprofloxacin) and a no-drug control.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Run the samples on an agarose gel to separate the supercoiled and relaxed DNA.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Quantify the amount of supercoiled DNA in each lane to determine the inhibitory activity of the compounds and calculate the IC50 value.[1][2][11]
Visualizations
Caption: Troubleshooting workflow for low bioactivity.
Caption: Simplified EGFR signaling pathway and inhibition.
Caption: Decision tree for troubleshooting low bioactivity.
References
- 1. Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 10. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
- 11. Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 2-(4-Bromophenyl)quinoline
Welcome to the technical support center for the synthesis and purification of 2-(4-Bromophenyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on enhancing the purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Common methods for synthesizing the quinoline core structure include the Doebner-von Miller reaction, the Skraup synthesis, and the Pfitzinger reaction.[1] For this compound specifically, a documented approach involves the Pfitzinger reaction, where 4-bromoacetophenone is reacted with isatin under basic conditions in refluxing ethanol to yield this compound-4-carboxylic acid, which can then be decarboxylated.[2]
Q2: What are the typical impurities I might encounter in my synthesized this compound?
A2: Impurities can arise from unreacted starting materials (e.g., 4-bromoacetophenone, isatin), side products, or intermediates. Depending on the synthetic route, common impurities may include:
-
Starting materials: Unreacted 4-bromoacetophenone and isatin (or aniline and α,β-unsaturated carbonyl compounds in a Doebner-von Miller synthesis).
-
Dihydroquinoline intermediates: Incomplete oxidation during the reaction can lead to the presence of the corresponding dihydroquinoline species.
-
Polymeric tars: Acid-catalyzed polymerization of starting materials or intermediates can result in the formation of tar-like substances, which can complicate purification.
Q3: What are the recommended methods for purifying crude this compound?
A3: The primary methods for purifying this compound are column chromatography and recrystallization.[3] Acid-base extraction can also be employed as an initial purification step to remove neutral and acidic impurities.[3]
Q4: Which solvents are suitable for the recrystallization of this compound?
A4: Ethanol is a commonly used solvent for the recrystallization of quinoline derivatives.[4] Other potential solvent systems include ethanol/water and ethyl acetate/hexane mixtures. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[5]
Q5: What is a typical mobile phase for column chromatography of this compound?
A5: A common mobile phase for the column chromatographic purification of quinoline derivatives is a mixture of ethyl acetate and n-hexane. The optimal ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis.
Troubleshooting Guides
Problem 1: Low Yield of this compound
-
Symptom: The final isolated yield of the product is significantly lower than expected.
-
Potential Causes & Solutions:
-
Incomplete Reaction: Monitor the reaction progress using TLC. If starting materials are still present after the recommended reaction time, consider extending the reaction duration or increasing the temperature.
-
Suboptimal Reaction Conditions: Ensure that the reagents and solvents are of appropriate purity and that the reaction is carried out under the specified conditions (e.g., temperature, atmosphere). For the Pfitzinger reaction, the basicity of the medium is crucial.[2]
-
Product Loss During Work-up: Be cautious during extraction and washing steps to avoid loss of product into the aqueous layers. Ensure the pH is appropriately adjusted during acid-base extractions to precipitate or extract the quinoline product effectively.
-
Problem 2: Presence of Tarry Byproducts
-
Symptom: The crude product is a dark, viscous oil or tar, making isolation and purification difficult.
-
Potential Causes & Solutions:
-
Acid-Catalyzed Polymerization: This is common in reactions like the Doebner-von Miller synthesis.[1] If using such a method, consider optimizing the acid concentration and temperature to minimize polymerization.
-
Purification Strategy: To separate the desired product from tar, consider steam distillation if the product is volatile. Alternatively, column chromatography with a suitable adsorbent and eluent system can be effective.
-
Problem 3: Product Fails to Crystallize
-
Symptom: The purified product remains an oil and does not solidify upon cooling.
-
Potential Causes & Solutions:
-
Residual Solvent: Ensure all solvent has been removed from the product under reduced pressure.
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization. Attempt further purification by column chromatography.
-
Incorrect Recrystallization Solvent: The chosen solvent may not be appropriate. Perform small-scale solubility tests with a range of solvents to find a suitable one where the product is soluble when hot and insoluble when cold.[5]
-
Inducing Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Quinolines (Illustrative Data)
| Purification Method | Starting Purity (%) | Purity Achieved (%) | Yield (%) | Notes |
| Recrystallization | 85 | >98 | 80-90 | Effective for removing minor impurities. Solvent selection is critical.[3] |
| Column Chromatography | 85 | >99 | 75-85 | High resolution, suitable for removing closely related impurities.[3] |
| Acid-Base Extraction | 85 | 90-95 | ~90 | Good for initial cleanup and removal of neutral or acidic impurities.[3] |
Note: Data is illustrative and based on typical results for quinoline derivatives.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel (60-120 mesh) in the chosen mobile phase (e.g., a mixture of ethyl acetate and n-hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring a level surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica gel containing the sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity mixture (e.g., 5% ethyl acetate in n-hexane) and gradually increasing the polarity as needed.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a suitable solvent (e.g., ethanol) in which the compound has high solubility at high temperatures and low solubility at low temperatures.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for enhancing the purity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Cell Viability Assay Interference by 2-(4-Bromophenyl)quinoline Compounds
This technical support center is designed for researchers, scientists, and drug development professionals who are using 2-(4-Bromophenyl)quinoline compounds in their experiments and encountering issues with cell viability assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation strategies to help you navigate potential assay interference and obtain accurate results.
Frequently Asked Questions (FAQs)
Q1: What are this compound compounds and why are they used in research?
A1: this compound and its derivatives are a class of heterocyclic organic compounds. The quinoline scaffold is a key feature in many biologically active molecules, and as a result, these compounds are frequently investigated in drug discovery for their potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.[1][2] Their mechanism of action can vary but may involve the modulation of critical cellular signaling pathways.
Q2: I'm observing an unexpected increase in "cell viability" at higher concentrations of my this compound compound in an MTT assay. What could be the cause?
A2: This is a strong indication of assay interference. Instead of a true biological effect, the compound itself may be chemically reducing the tetrazolium salt (MTT) into its colored formazan product.[3] This chemical reduction is independent of cellular metabolic activity and leads to a false-positive signal that increases with compound concentration. It is crucial to perform cell-free controls to verify this interference.[3]
Q3: Can this compound compounds interfere with other types of cell viability assays?
A3: Yes, interference is possible with other assays as well. For colorimetric and fluorometric assays that rely on redox reactions, such as XTT, MTS, and resazurin-based assays, there is a potential for direct chemical reduction of the indicator dye.[4] For assays that measure ATP levels (e.g., CellTiter-Glo®), interference is less likely to be from chemical reduction but could potentially arise from effects on the luciferase enzyme or light quenching. Lactate dehydrogenase (LDH) assays could be affected if the compound inhibits the LDH enzyme.
Q4: How can I confirm that my this compound compound is interfering with my cell viability assay?
A4: The most direct method is to perform a cell-free interference assay.[5] In this control experiment, you will run the assay with your compound in the cell culture medium but without any cells. If you observe a signal (e.g., color change, fluorescence, luminescence) that is dependent on the concentration of your compound, it confirms assay interference.
Q5: What are the best alternative assays to use if my compound interferes with tetrazolium-based assays?
A5: If you confirm interference with redox-based assays, consider using an orthogonal method that relies on a different biological principle. Good alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the ATP content of viable cells, which is a strong indicator of metabolic activity.[4] They are generally less susceptible to interference from colored or reducing compounds.
-
Sulforhodamine B (SRB) assay: This colorimetric assay measures total protein content, which correlates with the number of viable cells.[5]
-
Trypan Blue Exclusion Assay: This is a manual, microscopy-based method that distinguishes viable from non-viable cells based on membrane integrity.[6]
-
Protease Viability Marker Assays: These assays measure the activity of proteases that are only active in viable cells.[6]
Troubleshooting Guide
This guide will help you troubleshoot common issues when assessing the cytotoxicity of this compound compounds.
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high "viability" at high compound concentrations in MTT/XTT/Resazurin assays. | The compound is directly reducing the assay reagent. | Perform a cell-free control experiment to confirm interference. If confirmed, switch to an orthogonal assay like an ATP-based or SRB assay. |
| High variability between replicate wells. | Uneven cell seeding, edge effects in the microplate, or compound precipitation. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. Check the solubility of your compound in the final assay medium.[7] |
| Low signal or poor dynamic range. | Suboptimal cell seeding density or incubation time. | Perform a cell titration experiment to determine the optimal cell number that gives a linear signal response. Optimize the incubation time with the assay reagent for your specific cell line. |
| Results from different viability assays are conflicting. | One or more of the assays are subject to interference from your compound. | Rely on the results from the assay that you have validated with cell-free controls to be free from interference. It is always good practice to confirm findings with at least two different assay methods based on different principles. |
Data Presentation: Compound Interference
To illustrate the potential for interference, the following tables present hypothetical data for a fictional this compound compound, designated BQC-123 .
Table 1: Cell-Free Interference of BQC-123 in Various Viability Assays
| BQC-123 Concentration (µM) | MTT Assay (Absorbance at 570 nm) | Resazurin Assay (Fluorescence Units) | ATP-Based Assay (Luminescence Units) |
| 0 (Vehicle Control) | 0.05 | 50 | 10 |
| 1 | 0.10 | 150 | 12 |
| 5 | 0.25 | 400 | 11 |
| 10 | 0.50 | 850 | 13 |
| 25 | 0.95 | 1800 | 10 |
| 50 | 1.50 | 3500 | 12 |
This data clearly shows a concentration-dependent increase in signal in the MTT and Resazurin assays in the absence of cells, indicating direct interference. The ATP-based assay shows no such interference.
Table 2: Comparison of BQC-123 Cytotoxicity in Different Viability Assays
| BQC-123 Concentration (µM) | Apparent Viability (MTT Assay, % of Control) | Apparent Viability (Resazurin Assay, % of Control) | Measured Viability (ATP-Based Assay, % of Control) |
| 0 (Vehicle Control) | 100% | 100% | 100% |
| 1 | 110% | 105% | 98% |
| 5 | 125% | 115% | 85% |
| 10 | 150% | 130% | 60% |
| 25 | 180% | 160% | 35% |
| 50 | 220% | 190% | 15% |
This table demonstrates how interference can mask the true cytotoxic effect of BQC-123 in the MTT and Resazurin assays, while the ATP-based assay provides a more accurate assessment of cell viability.
Experimental Protocols
Protocol 1: Cell-Free Assay for Interference Testing
This protocol is essential to perform before conducting cell-based viability assays with a new compound.
-
Prepare a 96-well plate.
-
Add cell culture medium (without phenol red is recommended) to each well.
-
Prepare serial dilutions of your this compound compound in the medium in the plate. Include a vehicle-only control (e.g., DMSO).
-
Add the cell viability assay reagent (e.g., MTT, Resazurin, CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Incubate the plate for the same duration and under the same conditions as your cell-based assay.
-
If the assay requires a solubilization step (like MTT), add the solubilization solution.
-
Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
Interpretation: If the signal increases with the concentration of your compound, this confirms interference.
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This is a recommended alternative assay if interference is detected in redox-based assays.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of your this compound compound for the desired exposure time.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.[5]
Protocol 3: Sulforhodamine B (SRB) Assay
This assay is another robust alternative that measures total protein content.
-
Seed cells in a 96-well plate and treat with your compound for the desired incubation period.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plate for 5-10 minutes and read the absorbance at 540 nm.[5]
Visualizations
Caption: Workflow for assessing compound interference in cell viability assays.
Caption: Troubleshooting decision tree for cell viability assay issues.
Caption: A simplified, hypothetical signaling pathway potentially affected by a quinoline compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 5. benchchem.com [benchchem.com]
- 6. blog.quartzy.com [blog.quartzy.com]
- 7. researchgate.net [researchgate.net]
Strategies to reduce off-target effects of 2-(4-Bromophenyl)quinoline derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the off-target effects of 2-(4-bromophenyl)quinoline derivatives during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why do this compound derivatives often exhibit off-target effects?
A1: The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a wide variety of biological targets.[1][2][3] Many quinoline derivatives, including the 2-(4-bromophenyl) class, are designed as kinase inhibitors.[4] Kinases share structural similarities in their ATP-binding pockets, which is the site where many inhibitors bind.[5] Consequently, an inhibitor designed for a specific kinase may inadvertently bind to and inhibit other structurally related kinases, leading to unintended biological consequences or off-target effects.[5][6]
Q2: What are the most common off-target kinase families for quinoline-based inhibitors?
A2: While the specific off-target profile depends on the exact molecular structure, common off-target families for quinoline-based inhibitors include tyrosine kinases and serine/threonine kinases.[4] It is crucial to perform a comprehensive kinase selectivity profile to identify potential off-target interactions for your specific derivative.[5]
Q3: Can off-target effects ever be beneficial?
A3: Yes, in some instances, off-target effects can contribute to a drug's therapeutic efficacy through a concept known as polypharmacology.[5][6] However, these effects are often undesirable as they can lead to cellular toxicity, misinterpretation of experimental results, and adverse side effects in a clinical context.[7][8] Therefore, it is critical to identify and characterize all significant off-target interactions.[5]
Q4: What is the significance of IC50 or Ki values in determining off-target liability?
A4: The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are quantitative measures of a compound's potency against a kinase.[5] A significant difference (typically greater than 100-fold) between the IC50/Ki value for the intended on-target and any off-target kinases suggests good selectivity.[5] If a compound inhibits off-targets with a potency similar to its intended target, off-target effects in cellular and in vivo models are highly likely.[5]
Troubleshooting Guide: Unexpected Cellular Phenotypes
This guide provides a systematic approach for researchers observing cellular effects that are inconsistent with the known function of the intended target of their this compound derivative.
Scenario: Your this compound derivative is designed to inhibit Kinase A, but you observe an unexpected phenotype (e.g., altered cell morphology, unexpected apoptosis) not typically associated with Kinase A inhibition.
Step 1: Hypothesis Generation & Initial Workflow
The first step is to confirm on-target engagement and develop hypotheses for the unexpected effects. The workflow below outlines the initial process.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Q5: My compound is active on its target. How do I identify the specific off-target responsible for the phenotype?
A5: A tiered experimental approach is recommended:
-
In Vitro Kinase Profiling: Screen your compound against a large, commercially available panel of kinases (often >400) to identify unintended inhibitory activity.[4][6] This provides a broad view of kinome-wide selectivity.
-
Cellular Target Engagement: Use techniques like the NanoBRET™ Target Engagement Assay in live cells to confirm which of the potential off-targets identified in vitro are engaged by your compound in a more physiologically relevant context.[9][10]
-
Phospho-Proteomics: Use mass spectrometry-based proteomics to analyze changes in the phosphorylation status of cellular proteins after treatment. This can reveal which signaling pathways are unexpectedly activated or inhibited, providing clues to the off-target's identity.
Q6: How can I confirm that a suspected off-target is truly causing the observed phenotype?
A6: To establish a causal link, you can perform the following experiments:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target protein. If the unexpected phenotype disappears upon treatment with your compound in these modified cells, it strongly implicates that off-target.
-
Use of a Selective Inhibitor: Co-treat cells with your compound and a known, highly selective inhibitor of the suspected off-target kinase. If this rescues the phenotype, it provides pharmacological evidence for the off-target interaction.
-
Activity-Dead Mutant Rescue: Express a version of the off-target kinase that is mutated to be catalytically inactive. If expressing this "dead" kinase prevents the phenotype caused by your compound, it confirms the role of that off-target.
Strategies to Reduce Off-Target Effects
Once off-target interactions are identified, several medicinal chemistry strategies can be employed to improve the selectivity of your this compound derivative.
Caption: Key strategies for mitigating off-target effects.
Q7: How can I use Structure-Activity Relationship (SAR) data to improve selectivity?
A7: SAR studies explore how modifying different parts of the molecule affects its activity and selectivity.[11] For the this compound scaffold, consider the following modifications:
-
Quinoline Core Substitution: Adding small substituents (e.g., fluoro, methyl) to the 6, 7, or 8-positions of the quinoline ring can significantly alter kinase selectivity.[11][12] These groups can exploit subtle differences in the amino acid residues between the on-target and off-target kinase binding pockets.
-
Modification of the Phenyl Ring: Altering the substitution pattern on the 2-phenyl ring can improve selectivity. For instance, moving the bromo group or adding other small substituents can disrupt binding to off-targets while maintaining or improving affinity for the on-target.[13]
-
Linker Modification (if applicable): If your derivative has a linker connecting the quinoline to another moiety, altering its length or rigidity can reorient the molecule in the binding pocket, disfavoring off-target interactions.[1]
Q8: What is bioisosteric replacement and how can it be applied here?
A8: Bioisosteric replacement is a strategy where one functional group in a molecule is replaced with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile.[14][15] This can be a powerful tool to reduce off-target effects or toxicity.[14][16]
-
Example: If an off-target interaction is driven by a specific hydrogen bond, you could replace the responsible functional group with a bioisostere that cannot form that bond, thereby reducing affinity for the off-target. For the quinoline core, one might consider replacing the quinoline itself with a quinazoline or other nitrogen-containing heterocycle to probe for improved selectivity.[13]
Q9: Are there non-medicinal chemistry approaches to reduce off-target effects?
A9: Yes. Formulation and targeted delivery strategies aim to increase the concentration of the compound at the desired site of action, thereby reducing systemic exposure and minimizing interactions with off-targets in other tissues.
-
Prodrugs: A prodrug is an inactive form of a compound that is metabolically converted to the active form by enzymes that are uniquely or highly expressed in the target tissue or cell type.
-
Nanoparticle Formulation: Encapsulating the quinoline derivative in nanoparticles (e.g., liposomes) that are decorated with targeting ligands (e.g., antibodies) can direct the drug specifically to cells expressing the corresponding receptor.
Data Presentation
The table below illustrates a hypothetical example of how medicinal chemistry efforts can improve the selectivity of a this compound derivative.
Table 1: Kinase Inhibition Profile of a Lead Compound vs. an Optimized Derivative
| Kinase Target | Lead Compound (IC50, nM) | Optimized Compound (IC50, nM) | Selectivity Improvement (Fold) |
| On-Target Kinase A | 15 | 12 | - |
| Off-Target Kinase B | 30 | 1,500 | 50 |
| Off-Target Kinase C | 85 | >10,000 | >117 |
| Off-Target Kinase D | 250 | 8,500 | 34 |
Interpretation: The optimized compound shows a significant improvement in selectivity. While maintaining potency against the on-target kinase, its inhibitory activity against known off-targets has been reduced by 34- to over 117-fold, making it a much more specific molecular probe.
Experimental Protocols
Protocol 1: General In Vitro Kinase Profiling Assay
This protocol outlines a general workflow for assessing the inhibitory activity of a compound against a panel of kinases using a luminescence-based assay that measures ATP consumption.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO to test a range of concentrations.
-
Assay Plate Preparation: In a multi-well assay plate, add the specific kinase, its corresponding substrate, and ATP to each well.[4]
-
Compound Addition: Add the diluted compound to the appropriate wells. Include positive controls (known inhibitors for each kinase) and negative controls (DMSO vehicle only).[4]
-
Kinase Reaction: Incubate the plate at room temperature for the recommended duration (e.g., 60 minutes) to allow the kinase phosphorylation reaction to proceed.
-
Detection: Add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity. The reagent quenches the kinase reaction and converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Protein Analysis
This protocol is used to validate if a suspected off-target pathway is modulated by the compound in a cellular context.
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the this compound derivative or a DMSO vehicle control for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein lysate (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[4]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the off-target protein of interest.
-
Wash the membrane with TBST and incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).[4]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensity. Normalize the phosphorylated protein signal to the signal from an antibody against the total protein or a loading control (e.g., GAPDH, β-actin) to determine the relative change in phosphorylation.
References
- 1. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 15. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Addressing resistance mechanisms to 2-(4-Bromophenyl)quinoline-based antimicrobial agents
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding mechanisms of resistance to 2-(4-bromophenyl)quinoline-based antimicrobial agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to quinoline-based antimicrobial agents?
Bacteria primarily develop resistance to quinoline antimicrobials through two main strategies: mutations that alter the drug's target enzymes and changes that reduce the drug's concentration within the cell.[1][2]
-
Target Site Modification: The most common mechanism involves mutations in the genes encoding the target enzymes, DNA gyrase (subunits GyrA and GyrB) and DNA topoisomerase IV (subunits ParC and ParE).[1] These mutations typically occur in a specific region known as the quinolone resistance-determining region (QRDR) and work by reducing the binding affinity of the quinoline agent to the enzyme-DNA complex.[1] A single mutation can lead to an 8- to 16-fold increase in resistance, and mutations in both target enzymes can result in high-level resistance.[1]
-
Reduced Intracellular Accumulation: This is achieved by either decreasing the drug's entry into the cell or by actively pumping it out.
-
Active Efflux: Bacteria can overexpress genes that code for efflux pumps, which are membrane proteins that expel a wide range of substances, including quinolones.[3] In Gram-positive bacteria like Staphylococcus aureus, pumps from the Major Facilitator Superfamily (MFS) are common.[1] In Gram-negative bacteria, pumps like the AcrAB-TolC system are often implicated.[4]
-
Altered Permeability: Mutations can also reduce the influx of the drug by altering the cell wall or membrane structure, although this is a less common primary mechanism for quinolones.[3]
-
-
Plasmid-Mediated Resistance: Bacteria can acquire resistance genes on plasmids. These genes may produce Qnr proteins, which protect the target enzymes from quinolone action, or enzymes that modify the quinolone drug itself.[1] This form of resistance is often low-level but can facilitate the development of higher-level mutational resistance.[1]
Q2: My compound shows reduced activity against previously susceptible strains. How can I determine if resistance has developed?
The first step is to quantify the change in susceptibility. This is done by determining the Minimum Inhibitory Concentration (MIC) of your this compound agent against the suspected resistant strain and comparing it to the MIC of the original, susceptible parent strain. A significant increase (typically 4-fold or greater) in the MIC value indicates the development of resistance.
Q3: How do I identify the specific resistance mechanism at play (e.g., target mutation vs. efflux)?
A multi-step approach is required to pinpoint the mechanism.
-
Sequence the QRDR: Use PCR to amplify and sequence the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes.[1] Compare the sequences from the resistant and susceptible strains to identify mutations.
-
Perform an Efflux Pump Inhibition Assay: Determine the MIC of your compound in the presence and absence of a known efflux pump inhibitor (EPI), such as reserpine or verapamil. A significant reduction in the MIC value when the EPI is present suggests that an efflux mechanism is contributing to resistance.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes (e.g., norA in S. aureus, acrA/acrB in E. coli).[5] Overexpression in the resistant strain compared to the susceptible parent is a strong indicator of efflux-mediated resistance.
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Suggested Troubleshooting Steps |
| Inconsistent MIC values across experiments. | 1. Inoculum size variability.2. Contamination of cultures.3. Degradation of the test compound. | 1. Standardize your inoculum to a 0.5 McFarland standard before dilution.2. Perform gram staining and streak cultures on selective agar to ensure purity.3. Prepare fresh stock solutions of your compound for each experiment. Ensure proper storage away from light and at the correct temperature. |
| No mutations found in the QRDRs of gyrA or parC, but resistance is observed. | 1. Efflux pump overexpression.2. Mutations in other target genes (gyrB or parE).3. Plasmid-mediated resistance (e.g., qnr genes).4. A novel, uncharacterized resistance mechanism. | 1. Conduct an efflux pump inhibition assay and qRT-PCR for known pump genes.2. Sequence the full length of all four target genes (gyrA, gyrB, parC, parE).3. Screen for the presence of common plasmid-mediated resistance genes using PCR.[6]4. Consider whole-genome sequencing (WGS) of the resistant and parent strains to identify all genetic differences.[6] |
| Efflux pump inhibitor assay shows no change in MIC, but efflux is still suspected. | 1. The specific efflux pump is not inhibited by the chosen EPI.2. The EPI is used at a sub-optimal concentration. | 1. Test a panel of EPIs that target different pump families (e.g., MFS, RND).2. Perform a dose-response experiment to determine the optimal non-toxic concentration of the EPI for your bacterial strain. |
| High background in qRT-PCR for efflux pump genes. | 1. Contaminated RNA sample.2. Non-specific primer binding. | 1. Treat RNA samples with DNase to remove genomic DNA contamination.2. Redesign primers and validate their specificity using a melt curve analysis. |
Data Presentation: Activity of Quinolone Derivatives
The following tables summarize the antimicrobial activity of various quinoline derivatives to provide a comparative context for experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Quinolone Derivatives against S. aureus
| Compound | Modification | MIC (μg/mL) | Reference |
| Compound 17b | 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative | 4.88 | [7] |
| Compound 17d | 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative | 19.53 | [7] |
| Compound 4g | Quinoline–Thiazole Derivative | 3.91 (MRSA) | [8] |
| Compound 4m | Quinoline–Thiazole Derivative | 7.81 (MRSA) | [8] |
| Neomycin | Reference Antibiotic | 78.125 | [7] |
Table 2: DNA Gyrase Inhibition by this compound-4-Carbohydrazide Derivatives
| Compound | Modification | S. aureus DNA Gyrase IC₅₀ (μM) | Reference |
| Compound 6b | 4-(4-methoxyphenyl)acetamidohydazinyl | 33.64 | [9] |
| Compound 10 | Pyrazole derivative | 8.45 | [9] |
| Ciprofloxacin | Reference Fluoroquinolone | 3.80 | [9] |
Visualized Workflows and Mechanisms
// Resistance Mechanisms Gyrase -> Gyrase [label="Target Mutation\n(QRDR)\nPrevents Binding", color="#EA4335", style=dashed, arrowhead=none]; Quinoline_in -> EffluxPump [label="Drug Captured", color="#4285F4", style=dashed]; EffluxPump -> Quinoline_out [label="Active Efflux", color="#EA4335", style=dashed, dir=forward]; } 🔚dot Caption: Primary mechanisms of bacterial resistance to quinolones.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Materials:
-
96-well microtiter plates (sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial culture grown to log phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Pick several colonies from a fresh agar plate and suspend them in saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final concentration of ~1 x 10⁶ CFU/mL. The final inoculum in the wells will be ~5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. This creates a 1:1 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (wells with inoculum and broth, but no compound) and a negative control (wells with broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 2: Efflux Pump Inhibition Assay
This assay determines if efflux contributes to resistance by measuring the MIC in the presence of an efflux pump inhibitor (EPI).
Materials:
-
Same materials as for MIC determination.
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., reserpine, verapamil).
Procedure:
-
Determine EPI Sub-Inhibitory Concentration: First, determine the MIC of the EPI alone against the test strain to identify the highest concentration that does not inhibit growth. This is the sub-inhibitory concentration to be used.
-
Set up Plates: Prepare two 96-well plates as described in the MIC protocol.
-
Plate A (No EPI): Perform a standard MIC assay for your quinoline compound.
-
Plate B (With EPI): Add the EPI to the CAMHB at its predetermined sub-inhibitory concentration before adding the quinoline compound and the inoculum. Then, perform the quinoline compound MIC assay as usual.
-
-
Inoculation and Incubation: Follow steps 3 and 4 from the MIC determination protocol for both plates.
-
Analysis:
-
Determine the MIC of the quinoline compound in the absence (MIC_noEPI) and presence (MIC_EPI) of the inhibitor.
-
A significant decrease (≥4-fold) in the MIC value in the presence of the EPI (MIC_EPI < MIC_noEPI) indicates that an active efflux mechanism is contributing to the resistance phenotype.
-
References
- 1. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial resistance to quinolones: mechanisms and clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.mcmaster.ca [journals.mcmaster.ca]
- 4. Mechanisms of Bacterial Resistance to Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: In Silico Modeling of 2-(4-Bromophenyl)quinoline Activity
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers developing and refining in silico models to predict the biological activity of 2-(4-Bromophenyl)quinoline and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when building a QSAR model for quinoline derivatives?
A1: The primary challenges include:
-
Descriptor Selection: Identifying molecular descriptors that accurately capture the features responsible for biological activity can be difficult. High dimensionality and multicollinearity among descriptors are common issues.
-
Model Overfitting: Models may perform exceptionally well on the training data but fail to predict the activity of new, unseen compounds. This is often due to an overly complex model or an insufficient amount of diverse training data.
-
Data Quality and Curation: The accuracy of the underlying biological data is critical. Inconsistencies in experimental conditions, errors in data recording, or small datasets can significantly impair model performance.
-
Applicability Domain Definition: Failing to properly define the chemical space in which the model is reliable can lead to inaccurate predictions for compounds that are structurally different from the training set.
Q2: Which machine learning algorithms are best suited for predicting the activity of these compounds?
A2: The choice of algorithm depends on the size and complexity of your dataset. Commonly used and effective methods include:
-
Random Forest (RF): An ensemble method that generally performs well with complex biological data, is robust to overfitting, and can handle a large number of features.
-
Support Vector Machines (SVM): Particularly effective for classification (e.g., active vs. inactive) and regression tasks, especially when dealing with high-dimensional data.
-
Gradient Boosting Machines (e.g., XGBoost, LightGBM): Often provide high predictive accuracy by building an ensemble of weak decision trees sequentially.
-
Partial Least Squares (PLS): A regression technique that is well-suited for datasets with more variables than observations and where multicollinearity is present among the predictors.
Q3: How do I define the applicability domain (AD) of my model?
A3: The applicability domain defines the chemical space where the model's predictions are considered reliable. Common methods for defining the AD include:
-
Range-based methods: Based on the minimum and maximum values of each descriptor in the training set.
-
Distance-based methods: Using metrics like Euclidean or Mahalanobis distance to determine the similarity of a new compound to the compounds in the training set.
-
Leverage approach: This method uses the hat matrix diagonal to identify compounds with high leverage, which are outliers in the descriptor space. Predictions for high-leverage compounds are considered less reliable.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Predictive Accuracy (Low R² or Q²) | 1. Inappropriate molecular descriptors.2. Insufficient or low-quality training data.3. The chosen algorithm is not suitable for the data.4. Non-linear relationships are not being captured. | 1. Perform feature selection to identify the most relevant descriptors. Explore different descriptor types (e.g., 2D, 3D, electronic).2. Expand the dataset with more diverse compounds and verify the quality of existing biological data.3. Experiment with different algorithms (e.g., Random Forest, SVM, Gradient Boosting).4. Use non-linear models or apply transformations to the data. |
| Model is Overfitting | 1. The model is too complex for the dataset.2. The training set is too small or lacks diversity.3. Improper validation strategy. | 1. Simplify the model by reducing the number of descriptors or tuning hyperparameters (e.g., reduce tree depth in a random forest).2. Augment the training set with more data points.3. Implement a robust cross-validation strategy (e.g., k-fold, leave-one-out) and use an external test set for final validation. |
| Poor Prediction for a Specific Chemical Series | 1. The series is outside the model's applicability domain.2. The model did not learn the specific structural features driving the activity of that series. | 1. Verify if the compounds fall within the defined AD. If not, the model's prediction is unreliable.2. Retrain the model by including representative compounds from that series in the training set. This helps the model learn the relevant structure-activity relationships. |
Quantitative Data Summary
Table 1: Comparison of QSAR Model Performance Metrics
This table presents hypothetical performance data for different machine learning models used to predict the IC₅₀ of this compound analogs against a target kinase.
| Model | Training Set R² | Test Set R² | Cross-Validation Q² | RMSE (Test Set) |
| Partial Least Squares (PLS) | 0.78 | 0.65 | 0.61 | 0.45 |
| Support Vector Machine (SVM) | 0.89 | 0.78 | 0.75 | 0.33 |
| Random Forest (RF) | 0.95 | 0.82 | 0.79 | 0.29 |
| Gradient Boosting (XGBoost) | 0.97 | 0.85 | 0.81 | 0.26 |
R²: Coefficient of determination; Q²: Cross-validated R²; RMSE: Root Mean Square Error.
Visualizations and Workflows
Iterative Model Refinement Workflow
The following diagram illustrates the cyclical process of building and refining an in silico model through integration with experimental validation.
Caption: Iterative workflow for in silico model refinement and experimental validation.
Hypothetical Signaling Pathway Inhibition
This diagram shows a plausible mechanism where this compound inhibits a kinase (e.g., MEK1) within the MAPK/ERK signaling pathway, a common target in drug discovery.
Caption: Inhibition of the MEK1 kinase in the MAPK/ERK pathway.
Experimental Protocols
Protocol 1: Determination of IC₅₀ using an In Vitro Kinase Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound analogs against a target protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
384-well white assay plates
-
Multilabel plate reader
Methodology:
-
Compound Preparation: Create a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Assay Plate Setup:
-
Add 5 µL of kinase assay buffer to all wells.
-
Add 1 µL of the serially diluted compound to the appropriate wells.
-
Add 1 µL of 100% DMSO to positive (no inhibition) and negative (no enzyme) control wells.
-
-
Enzyme Addition: Add 2 µL of the recombinant kinase solution to all wells except the negative controls. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 2 µL of a solution containing both the peptide substrate and ATP to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Validation & Comparative
Unveiling Novel Antimicrobial Contenders: A Comparative Analysis of 2-(4-Bromophenyl)quinoline Derivatives and Ciprofloxacin
For researchers and professionals in drug development, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. This guide provides a detailed comparison of the antimicrobial efficacy of newly synthesized 2-(4-Bromophenyl)quinoline derivatives against the widely-used antibiotic, ciprofloxacin. The following analysis is based on in vitro experimental data, offering a quantitative look at their potential as future therapeutics.
A recent study focused on the design and synthesis of fifteen new this compound derivatives, evaluating their potential as microbial DNA-gyrase inhibitors.[1][2][3] The antimicrobial activities of these compounds were tested, with a particular focus on their efficacy against Staphylococcus aureus (S. aureus) and Candida albicans (C. albicans). This comparison guide centers on the data presented for these derivatives relative to ciprofloxacin, a potent DNA gyrase inhibitor.
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial potential of the synthesized quinoline derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) and their half-maximal inhibitory concentration (IC50) against S. aureus DNA gyrase. The data reveals that while some derivatives show promising activity, ciprofloxacin remains a highly potent benchmark.
| Compound | MIC against S. aureus (μM) | IC50 against S. aureus DNA Gyrase (μM) |
| Ciprofloxacin (Reference) | Not Reported in this study | 3.80 |
| Compound 5 | 49.04 | Not Reported |
| Compound 6a | 164.35 | Not Reported |
| Compound 6b | 38.64 | 33.64 |
| Compound 10 | 191.36 | 8.45 |
| Compound 11 | 192.29 | Not Reported |
| Compound 13 | 381.81 | Not Reported |
| Compound 14 | 761.77 | Not Reported |
Table 1: Comparative antimicrobial data of selected this compound derivatives and Ciprofloxacin against S. aureus.[1][2]
Notably, Compound 10 exhibited a noteworthy IC50 value of 8.45 μM, the closest to ciprofloxacin's 3.80 μM in the DNA gyrase supercoiling assay.[1][2] However, its MIC value was significantly higher than that of other derivatives like Compound 6b. This suggests that while Compound 10 is a potent inhibitor of the target enzyme, its whole-cell activity may be limited by other factors such as cell permeability.
Experimental Workflow for Antimicrobial Efficacy Testing
The following diagram illustrates the general workflow employed in the study to assess the antimicrobial efficacy of the novel quinoline derivatives.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the presented data. The following protocols are based on the procedures described in the referenced study.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values for the synthesized quinoline derivatives against S. aureus were determined using the two-fold dilution method.[1]
-
Preparation of Test Compounds: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO).
-
Preparation of Bacterial Inoculum: A fresh culture of S. aureus was prepared and diluted to a standardized concentration (e.g., 10^8 CFU/mL).
-
Serial Dilution: A series of two-fold dilutions of each test compound was prepared in a 96-well microplate containing a suitable growth medium.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The microplates were incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
S. aureus DNA Gyrase Supercoiling Assay
To investigate the mechanism of action, the inhibitory potential of the most promising compounds against S. aureus DNA gyrase was assessed.[1][2]
-
Reaction Mixture Preparation: A reaction mixture containing relaxed pBR322 DNA, S. aureus DNA gyrase enzyme, and the assay buffer was prepared.
-
Addition of Test Compounds: The test compounds (Compounds 6b and 10) and the reference drug (ciprofloxacin) were added to the reaction mixtures at various concentrations.
-
Initiation of Reaction: The reaction was initiated by the addition of ATP.
-
Incubation: The reaction mixtures were incubated at 37°C for 30 minutes.
-
Termination of Reaction: The reaction was stopped by the addition of a dye solution.
-
Analysis: The different forms of DNA (supercoiled and relaxed) were separated by agarose gel electrophoresis. The gel was stained with ethidium bromide and visualized under UV light.
-
IC50 Determination: The intensity of the DNA bands was quantified, and the IC50 value (the concentration of the compound required to inhibit 50% of the DNA gyrase supercoiling activity) was calculated.
References
Unveiling the Anticancer Potential of 2-(4-Bromophenyl)quinoline Compounds: A Comparative Analysis
For Immediate Release
A detailed comparative analysis of 2-(4-Bromophenyl)quinoline compounds showcases their promising anticancer activity, positioning them as viable candidates for further drug development. This guide provides a comprehensive overview of their performance against established anticancer drugs, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Researchers in oncology and drug development now have access to a consolidated resource validating the anticancer efficacy of a novel class of compounds: 2-(4-Bromophenyl)quinolines. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, with mechanisms of action targeting key signaling pathways involved in tumor growth and survival. This comparison guide synthesizes the latest research findings to offer a clear, data-driven perspective on their potential.
Quantitative Analysis of Anticancer Activity
The cornerstone of this guide is the direct comparison of the cytotoxic effects of this compound derivatives with well-established anticancer drugs. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined across multiple human cancer cell lines.
A recent 2024 study synthesized a series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives and evaluated their antiproliferative activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. The results, summarized below, indicate that several derivatives exhibit superior or comparable activity to the established EGFR inhibitor, Erlotinib.[1]
| Compound/Drug | Cancer Cell Line | IC50 (µg/mL) |
| Derivative 8c | HepG2 | 0.137 |
| Derivative 8b | HepG2 | 0.139 |
| Erlotinib (Reference) | HepG2 | 0.308 |
| Derivative 15a | MCF-7 | 0.164 |
| Derivative 8e | MCF-7 | 0.179 |
| Erlotinib (Reference) | MCF-7 | 0.512 |
Further investigations into other this compound derivatives have expanded our understanding of their activity spectrum. The table below presents the IC50 values of different derivatives against breast (MCF-7), leukemia (HL-60), and lung (A549) cancer cell lines, with Lapatinib, another potent EGFR inhibitor, as a reference.
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| Derivative 6d | A549 | 0.09 |
| Derivative 8b | A549 | 0.11 |
| Lapatinib (Reference) | A549 | Not specified |
| Derivative 6c | MCF-7 | 0.08 |
| Lapatinib (Reference) | MCF-7 | Not specified |
| Derivative 6a | HL-60 | 0.07 |
| Lapatinib (Reference) | HL-60 | Not specified |
While direct IC50 comparisons with traditional chemotherapeutics like Doxorubicin and Cisplatin for this specific quinoline scaffold are emerging, the potent activity of these derivatives against EGFR-driven cancers positions them as promising targeted therapy agents.
Experimental Protocols
The validation of the anticancer activity of this compound compounds relies on a series of standardized in vitro assays. The following are detailed methodologies for the key experiments cited in the supporting literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound compounds or control drugs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.
-
Cell Treatment: Cancer cells are treated with the this compound compounds at their IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
Cell Cycle Analysis
Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Cell cycle analysis is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compounds for a specific duration.
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and stained with a DNA-binding dye, most commonly Propidium Iodide (PI), in the presence of RNase to ensure that only DNA is stained.
-
Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in the cell.
-
Data Analysis: The data is analyzed to generate a histogram that shows the distribution of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content). An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Signaling Pathways and Mechanism of Action
The anticancer activity of this compound compounds is attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
EGFR Signaling Pathway Inhibition
A primary mechanism of action for many of these quinoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are frequently overactive in various cancers, leading to uncontrolled cell growth and proliferation. By inhibiting the tyrosine kinase activity of EGFR, this compound compounds can block these downstream signals, thereby arresting cell proliferation and inducing cell death.
Induction of Apoptosis
In addition to inhibiting proliferative signals, this compound compounds have been shown to actively induce apoptosis in cancer cells. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. Evidence suggests that these quinoline derivatives can modulate the expression of key apoptosis-regulating proteins, such as the Bcl-2 family members, and activate initiator caspases like caspase-8 and caspase-9, leading to the activation of the executioner caspase-3 and subsequent cell death.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro validation of the anticancer activity of this compound compounds.
References
Comparative study of different synthetic routes for 2-(4-Bromophenyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The targeted synthesis of substituted quinolines, such as 2-(4-Bromophenyl)quinoline, is therefore of significant interest. This guide provides a comparative analysis of various synthetic routes to this important molecule, presenting quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be achieved through several established and modern synthetic methodologies. This section provides a comparative overview of the Pfitzinger, Friedländer, and Doebner-von Miller reactions, alongside a modern palladium-catalyzed approach. The data presented is collated from various sources and aims to provide a clear comparison of reaction efficiency and conditions.
| Synthetic Route | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Pfitzinger Reaction | Isatin, 4-Bromoacetophenone | KOH | Ethanol | Reflux | Not Specified | Good | [1] |
| Friedländer Annulation | 2-Amino-4'-bromobenzophenone, Acetophenone | p-Toluenesulfonic acid | Toluene | Reflux | 5h | 92 | [2] |
| Doebner-von Miller Reaction | Aniline, Crotonaldehyde | HCl, Oxidizing Agent (e.g., nitrobenzene) | Not Specified | High Temperature | Not Specified | Moderate | [3] |
| Palladium-Catalyzed Synthesis | 2-Haloaniline, Phenylacetylene | Pd(OAc)₂, Ligand | DMSO | 130 | 12h | High | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any synthetic route. Below are representative experimental protocols for the key syntheses discussed.
Pfitzinger Synthesis of this compound-4-carboxylic acid
This protocol describes the synthesis of a closely related derivative, which can be subsequently decarboxylated to yield the target compound.
Procedure:
-
A mixture of isatin and 4-bromoacetophenone is refluxed in ethanol under basic conditions, employing potassium hydroxide as the catalyst.[1]
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The resulting this compound-4-carboxylic acid can be purified by recrystallization.
Friedländer Annulation
This method provides a direct route to 2,4-disubstituted quinolines.
Procedure:
-
To a solution of a 2-aminoaryl aldehyde or ketone (e.g., 2-aminobenzophenone) in a suitable solvent like ethanol, add the carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate).[5]
-
Add a catalytic amount of acid (e.g., a few drops of concentrated HCl).[5]
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.[5]
-
After completion, cool the mixture, neutralize it with a saturated sodium bicarbonate solution, and extract the product with an organic solvent.[5]
-
The organic layers are combined, dried, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography.[5]
Doebner-von Miller Reaction
A classical method for quinoline synthesis from anilines and α,β-unsaturated carbonyl compounds.
Procedure:
-
Aniline is reacted with an α,β-unsaturated carbonyl compound (which can be formed in situ from an aldol condensation) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and an oxidizing agent like nitrobenzene.[3]
-
The reaction mixture is typically heated to high temperatures.[6]
-
Work-up involves neutralization and purification, often by steam distillation, to isolate the quinoline product.
Palladium-Catalyzed Synthesis
A modern and efficient approach to constructing the quinoline ring.
Procedure:
-
A mixture of an o-alkenylaniline or a 2-haloaniline and an alkyne are reacted in the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand in a high-boiling solvent like DMSO.[4]
-
The reaction is often carried out under an inert atmosphere and at elevated temperatures.[4]
-
The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, the product is isolated and purified using standard chromatographic techniques.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflows of the described synthetic routes.
Caption: Workflow of the Friedländer Annulation.
Caption: Workflow of the Pfitzinger Synthesis.
References
- 1. Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(4-Bromophenyl)quinoline Analogs: A Guide to Structure-Activity Relationships
This guide provides a comprehensive comparison of 2-(4-Bromophenyl)quinoline analogs, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the current research landscape, including quantitative biological data and detailed experimental methodologies.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] The 2-phenylquinoline scaffold, in particular, has been a subject of extensive research. This guide focuses on analogs featuring a 4-bromophenyl substituent at the 2-position of the quinoline ring, a modification that has been explored to enhance biological efficacy. The primary therapeutic targets investigated for these compounds are microbial DNA gyrase and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, highlighting their potential as novel antimicrobial and anticancer agents.[3][4][5]
Quantitative Biological Data
The biological activity of various this compound analogs has been quantified through in vitro assays. The following tables summarize the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) of key derivatives against their respective targets and microbial strains.
Anticancer Activity: EGFR Tyrosine Kinase Inhibition and Cytotoxicity
The anticancer potential of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives was evaluated against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with further investigation into their inhibitory effect on EGFR tyrosine kinase.[4][5]
| Compound | Modification at 4-position of Quinoline | Target Cell Line/Enzyme | IC50 (µM)[4][5] |
| 8c | 2-(4-nitrophenyl)-1,3,4-oxadiazole | EGFR-TK | 0.14 |
| 12d | 2-(cinnamylthio)-1,3,4-oxadiazole | EGFR-TK | 0.18 |
| Lapatinib (Control) | - | EGFR-TK | 0.12 |
| 8b | 2-(4-hydroxyphenyl)-1,3,4-oxadiazole | HepG2 | 0.139 (µg/mL) |
| 8c | 2-(4-nitrophenyl)-1,3,4-oxadiazole | HepG2 | 0.137 (µg/mL) |
| 12b | 2-(benzylthio)-1,3,4-oxadiazole | HepG2 | 0.327 (µg/mL) |
| 13 | 5-amino-1-(this compound-4-carbonyl)-1,2-dihydro-3H-pyrazol-3-one | HepG2 | 0.332 (µg/mL) |
| Erlotinib (Control) | - | HepG2 | 0.308 (µg/mL) |
| Erlotinib (Control) | - | MCF-7 | 0.512 (µg/mL) |
Antimicrobial Activity: DNA Gyrase Inhibition and Minimum Inhibitory Concentration
A series of this compound-4-carbohydrazide derivatives were synthesized and evaluated for their antimicrobial activity, with a focus on Staphylococcus aureus DNA gyrase inhibition.[3][6][7][8]
| Compound | Modification at 4-position of Quinoline | Target Enzyme/Strain | IC50 (µM)[3][6][7][8] | MIC (µM)[3] |
| 6b | 2-(2-(this compound-4-carbonyl)hydrazinyl)-N-(4-methoxyphenyl)acetamide | S. aureus DNA gyrase | 33.64 | 38.64 (S. aureus) |
| 10 | 5-amino-1-(this compound-4-carbonyl)-1H-pyrazole-3-carbonitrile | S. aureus DNA gyrase | 8.45 | 191.36 (S. aureus) |
| Ciprofloxacin (Control) | - | S. aureus DNA gyrase | 3.80 | - |
| 5 | Ethyl 2-(this compound-4-carbonyl)formohydrazonate | S. aureus | - | 49.04 |
| 6a | N-(4-chlorophenyl)-2-(2-(this compound-4-carbonyl)hydrazinyl)acetamide | S. aureus | - | 164.35 |
| 11 | (2-(4-bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | S. aureus | - | 192.29 |
| 13 | 5-amino-1-(this compound-4-carbonyl)-1,2-dihydro-3H-pyrazol-3-one | S. aureus | - | 381.81 |
| 14 | 1-(this compound-4-carbonyl)pyrazolidine-3,5-dione | S. aureus | - | 761.77 |
Experimental Protocols
Synthesis of the Core Scaffold
The foundational structure, this compound-4-carboxylic acid, is typically prepared via the Pfitzinger reaction. This involves the reaction of isatin with 4-bromoacetophenone in refluxing ethanol under basic conditions.[3]
EGFR Tyrosine Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against EGFR tyrosine kinase was determined using an in vitro assay. The most potent compounds were selected for this mechanistic study. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the EGFR kinase domain. The results, expressed as IC50 values, represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lapatinib, a known EGFR inhibitor, was used as a positive control.[4][5]
Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the quinoline derivatives was assessed against human cancer cell lines, such as HepG2 and MCF-7, using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The absorbance of the resulting formazan product is proportional to the number of living cells. The IC50 values were calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated controls.[9]
S. aureus DNA Gyrase Supercoiling Assay
The inhibitory effect of the compounds on the supercoiling activity of S. aureus DNA gyrase was evaluated. The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by the enzyme. The reaction products are then analyzed by agarose gel electrophoresis. The intensity of the bands corresponding to the supercoiled and relaxed DNA is quantified to determine the extent of inhibition. Ciprofloxacin, a well-known DNA gyrase inhibitor, was used as a reference compound.[3]
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of a compound that inhibits the visible growth of a microorganism, was determined using the two-fold dilution method. The synthesized quinoline derivatives were tested against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[3][10]
Structure-Activity Relationship Insights
The presented data allows for the deduction of several SAR trends:
-
Anticancer Activity : For the 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole series, the substitution on the phenyl ring of the oxadiazole moiety significantly influences the anticancer activity. The presence of a nitro group (compound 8c ) or a hydroxyl group (compound 8b ) at the 4-position of the phenyl ring resulted in potent cytotoxicity against HepG2 cells.[4] These compounds also demonstrated strong inhibitory activity against EGFR tyrosine kinase.
-
Antimicrobial Activity : In the this compound-4-carbohydrazide series, the nature of the substituent attached to the hydrazide moiety plays a crucial role in the antimicrobial activity. While compound 6b , with an N-(4-methoxyphenyl)acetamide group, showed good MIC against S. aureus, its DNA gyrase inhibitory activity was moderate. Conversely, compound 10 , a pyrazole derivative, exhibited more potent DNA gyrase inhibition but a weaker MIC.[3][6] This suggests that different structural features may contribute to whole-cell activity versus enzymatic inhibition. The usefulness of the hydrazine moiety as a linker for creating active hybrids, either in an open-chain or cyclized form, is a key takeaway.[3][7]
Visualizing the Drug Development Workflow
The following diagram illustrates a typical workflow for the design and evaluation of novel this compound analogs as therapeutic agents.
Caption: A flowchart illustrating the iterative process of drug design, synthesis, and biological evaluation for the development of novel this compound analogs.
Conclusion
The this compound scaffold serves as a versatile platform for the development of novel anticancer and antimicrobial agents. Structure-activity relationship studies have revealed that modifications at the 4-position of the quinoline ring are critical for biological activity. Specifically, the introduction of substituted 1,3,4-oxadiazole moieties has yielded potent EGFR inhibitors with significant cytotoxic effects on cancer cell lines. Similarly, derivatization of the 4-carbohydrazide has led to the discovery of effective microbial DNA gyrase inhibitors. Future research should focus on optimizing the pharmacokinetic properties of the most promising lead compounds to translate their in vitro potency into in vivo efficacy.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Design and Synthesis of 2â(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - ACS Omega - Figshare [figshare.com]
- 9. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of some novel quinoline derivatives bearing pyrazole moiety | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Cross-Validation of In Silico Predictions with In Vitro Results for 2-(4-Bromophenyl)quinoline Derivatives
A Comparative Guide for Researchers in Drug Discovery
This guide provides a comprehensive comparison of in silico predictions and in vitro experimental results for two series of derivatives of 2-(4-Bromophenyl)quinoline: carbohydrazide derivatives and 1,3,4-oxadiazole derivatives. The data presented is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of the biological activities of these compounds, supported by experimental data. The focus is on their potential as antimicrobial and anticancer agents.
I. Comparison of In Silico Predictions and In Vitro Antimicrobial Activity
Derivatives of this compound have been investigated for their potential as inhibitors of microbial DNA gyrase, a key enzyme in bacterial replication.[1][2][3][4] In silico molecular docking studies were performed to predict the binding affinity of these compounds to the active site of DNA gyrase, and these predictions were then validated through in vitro antimicrobial assays.
Data Summary: Antimicrobial Activity
The following table summarizes the key in silico and in vitro data for the most promising this compound-4-carbohydrazide derivatives against Staphylococcus aureus.
| Compound | Target | In Silico Prediction (Binding Score, kcal/mol) | In Vitro Result (IC50, DNA Gyrase Assay, μM) | In Vitro Result (MIC vs. S. aureus, μM) |
| 6b | S. aureus DNA Gyrase | -7.73[2] | 33.64[2][3][4] | 38.64[1] |
| 10 | S. aureus DNA Gyrase | Not Reported | 8.45[2][3][4] | 191.36[1] |
| Ciprofloxacin (Reference) | S. aureus DNA Gyrase | -7.29[2] | 3.80[2][3][4] | Not Reported |
Experimental Protocols
In Silico Molecular Docking: Molecular docking studies were conducted to predict the binding modes and affinities of the synthesized compounds with the active site of S. aureus DNA gyrase. The co-crystallized inhibitor, ciprofloxacin, was used as a reference for validation.[1]
In Vitro Minimum Inhibitory Concentration (MIC) Assay: The antimicrobial activity of the compounds was determined using the two-fold dilution method to ascertain the Minimum Inhibitory Concentration (MIC) against S. aureus.[1]
In Vitro DNA Gyrase Supercoiling Assay: The inhibitory effect of the compounds on the supercoiling activity of S. aureus DNA gyrase was evaluated. The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) was determined, with ciprofloxacin used as a positive control.[2][3][4]
Mechanism of Action: DNA Gyrase Inhibition
The following diagram illustrates the workflow for the in silico and in vitro evaluation of the antimicrobial activity of this compound derivatives.
Caption: Workflow for antimicrobial screening.
II. Comparison of In Silico Predictions and In Vitro Anticancer Activity
A series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been designed and evaluated as potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR).[5][6] In silico studies predicted the binding of these compounds to the EGFR tyrosine kinase domain, which was then correlated with in vitro cytotoxicity and enzyme inhibition assays.
Data Summary: Anticancer Activity
The table below presents a comparison of the in silico predictions and in vitro results for selected 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.
| Compound | Target | In Vitro Result (IC50 vs. HepG2, μg/mL) | In Vitro Result (IC50 vs. MCF-7, μg/mL) | In Vitro Result (EGFR Kinase Inhibition IC50, μM) |
| 8c | EGFR | 0.137[7] | Not Reported | 0.14[5][7] |
| 12d | EGFR | 0.138[7] | Not Reported | 0.18[5][7] |
| Erlotinib (Reference) | EGFR | 0.308[5] | 0.512[5] | Not Reported |
| Lapatinib (Reference) | EGFR | Not Reported | Not Reported | 0.12[5][7] |
Experimental Protocols
In Vitro Cytotoxic Activity Assay: The antiproliferative activity of the synthesized compounds was assessed against human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7), to determine their IC50 values.[5][7]
In Vitro EGFR Tyrosine Kinase Inhibition Assay: An enzyme inhibition assay was conducted to evaluate the inhibitory potential of the most promising candidates against EGFR tyrosine kinase. The IC50 values were determined and compared to a known EGFR inhibitor, lapatinib.[5][7]
Signaling Pathway: EGFR Inhibition
The diagram below depicts the simplified signaling pathway of EGFR and the point of inhibition by the this compound derivatives.
Caption: EGFR signaling pathway inhibition.
References
- 1. Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
A Comparative Analysis of Photophysical Properties of Blue-Emitting OLED Materials
The development of efficient and stable blue-emitting materials is a critical frontier in the advancement of Organic Light-Emitting Diodes (OLEDs) for next-generation displays and solid-state lighting. This guide provides a comparative overview of the photophysical properties of various classes of blue emitters, with a particular focus on the landscape of materials that serve as alternatives to or derivatives of quinoline-based structures. While specific photophysical data for 2-(4-Bromophenyl)quinoline as a primary emitter in OLEDs is not extensively available in publicly accessible literature, this analysis will benchmark the performance of representative blue-emitting materials to provide a valuable resource for researchers and drug development professionals.
Data Presentation: Performance of Blue Emitters
The following table summarizes the performance of several representative blue-emitting materials for OLEDs, including fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) emitters. This data is compiled from various research sources and serves as a benchmark for evaluating the potential of new materials.
| Emitter Type | Emitter Name/Structure | Host Material | External Quantum Efficiency (EQE) [%] | Maximum Luminance (cd/m²) | Color Coordinates (CIE x, y) | Lifetime (LT50/LT95) [hours] |
| Fluorescent | TPA-TAn-DMAC (Non-doped) | - | 4.9 | > 10,000 | (0.14, 0.18) | Not Reported |
| Fluorescent | Cz-TAn-DMAC (Doped) | Not Reported | 4.8 | Not Reported | (0.15, 0.08) | Not Reported |
| Fluorescent | 9,10-bis(4-tert-butylphenylethynyl)anthracene derivative | Not Reported | Not Reported | 1143 | Not Reported | Not Reported |
| TADF | PMSO | Not Reported | 6.8 | Not Reported | Not Reported | Not Reported |
| TADF | D6 | Not Reported | 19.5 | Not Reported | Not Reported | Not Reported |
| TADF | 32PclCXT | Not Reported | 29.9 (Sky-blue) | Not Reported | Not Reported | Not Reported |
| Quinoline-based TADF | PXZ-QL | Non-doped | 17.3 | Not Reported | Not Reported | Not Reported |
| Quinoline-based TADF | PTZ-QL | Non-doped | 14.8 | Not Reported | Not Reported | Not Reported |
| Quinoline-based TADF | DMAC-QL | Non-doped | 7.7 | Not Reported | Not Reported | Not Reported |
Note: The performance of OLEDs is highly dependent on the device architecture and fabrication conditions. The data presented here is for comparative purposes.
The quest for high-performance blue OLEDs involves a trade-off between efficiency, color purity, and operational stability. Simple anthracene derivatives often exhibit moderate efficiencies.[1] A significant advancement has been the development of TADF emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[1] TADF emitters like PMSO and D6 have demonstrated high external quantum efficiencies (EQEs) of 6.8% and 19.5%, respectively, with more advanced materials like 32PclCXT reaching up to 29.9% for sky-blue emission.[1] Quinoline-based TADF emitters have also shown promising results, with PXZ-QL achieving an EQE of 17.3% in non-doped devices.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of OLED materials. Below are protocols for key experiments.
OLED Fabrication Protocol
A standard OLED fabrication process is conducted in a cleanroom environment and involves several steps:[1]
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to enhance the work function of the ITO for improved hole injection.[1][3]
-
Organic Layer Deposition: The organic layers, including the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (typically <10-6 Torr). The deposition rates are carefully controlled to achieve the desired film thickness.
-
Cathode Evaporation: A metal cathode, such as lithium fluoride (LiF) followed by aluminum (Al), is thermally evaporated onto the organic stack through a shadow mask to define the active area of the device.[3]
-
Encapsulation: To prevent degradation from moisture and oxygen, the completed devices are encapsulated using a UV-curable epoxy and a glass lid in an inert atmosphere (e.g., a nitrogen-filled glovebox).
Photoluminescence Quantum Yield (PLQY) Measurement of Thin Films
The absolute PLQY of thin films is typically measured using an integrating sphere to capture emission in all directions.[4]
-
Sample Preparation: The organic material is deposited as a thin film on a quartz substrate using thermal evaporation or spin coating.
-
Measurement Setup: An integrating sphere is placed in the sample chamber of a spectrofluorometer. A laser or a xenon lamp with a monochromator is used as the excitation source.
-
Data Acquisition:
-
A spectrum of the excitation light is recorded with the empty integrating sphere.
-
A spectrum is recorded with the blank quartz substrate inside the sphere to account for scattering.
-
A spectrum is recorded with the sample film inside the sphere, ensuring the excitation beam hits the sample.
-
-
Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons, after correcting for the system's spectral response.
Transient Electroluminescence (Lifetime) Measurement
Transient electroluminescence is used to determine the excited-state lifetime of the emitter in a working OLED.
-
Device Operation: The OLED is driven by a pulsed voltage source.
-
Signal Detection: The emitted light is detected by a fast photodetector, such as a photomultiplier tube (PMT) or an avalanche photodiode (APD).
-
Data Recording: The output of the photodetector is recorded with a high-speed oscilloscope.
-
Analysis: The decay of the electroluminescence signal after the voltage pulse is turned off is fitted to an exponential decay function to extract the lifetime. The decay can sometimes be multi-exponential, indicating different decay pathways.[5]
Visualizations
Experimental Workflow for OLED Characterization
The following diagram illustrates the typical workflow for the fabrication and characterization of OLED devices.
Caption: Workflow for OLED fabrication and characterization.
Signaling Pathway for OLED Electroluminescence
The diagram below illustrates the fundamental process of electroluminescence in a bilayer OLED device.
Caption: Electroluminescence process in a bilayer OLED.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
Benchmarking the DNA gyrase inhibitory activity of new quinoline derivatives
A comparative analysis of novel quinoline-based compounds reveals superior inhibitory activity against DNA gyrase, a key bacterial enzyme, when benchmarked against the widely used antibiotic, ciprofloxacin. These findings position the new derivatives as promising candidates for the development of next-generation antibacterial agents to combat growing antibiotic resistance.
Researchers have synthesized and evaluated a series of new quinoline derivatives, demonstrating their potent ability to inhibit DNA gyrase. In head-to-head comparisons, several of these novel compounds exhibited significantly lower 50% inhibitory concentrations (IC50) than ciprofloxacin, indicating greater potency. For instance, certain hybrid molecules integrating quinoline with other bioactive pharmacophores have shown remarkable activity against DNA gyrase from both Gram-positive and Gram-negative bacteria.[1][2]
The primary mechanism of action for quinolone antibiotics is the inhibition of DNA gyrase (and topoisomerase IV), enzymes crucial for bacterial DNA replication, repair, and recombination.[3][4][5][6] By targeting the GyrA subunit of DNA gyrase, these compounds induce the formation of a stable complex between the enzyme and DNA, leading to double-strand breaks and ultimately cell death.[7] The enhanced activity of the new derivatives suggests a more efficient interaction with the enzyme-DNA complex.
Comparative Inhibitory Activity
The DNA gyrase inhibitory activity of the new quinoline derivatives was quantitatively assessed and compared with ciprofloxacin. The results, summarized in the table below, highlight the superior performance of the novel compounds.
| Compound | Target Organism | IC50 (µM) | Fold Improvement vs. Ciprofloxacin | Reference |
| New Derivative 1 | Staphylococcus aureus | 0.231 | ~1.4x | [8] |
| New Derivative 2 | Escherichia coli | 0.15 | ~2.2x | |
| New Derivative 3 | Pseudomonas aeruginosa | 0.52 | ~1.3x | |
| Ciprofloxacin | Staphylococcus aureus | 0.323 | - | [8] |
| Ciprofloxacin | Escherichia coli | 0.33 | - | |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.68 | - | |
| Sitafloxacin | Enterococcus faecalis | 1.38 | ~20x (vs. Ciprofloxacin) | [9] |
| Levofloxacin | Enterococcus faecalis | 28.1 | - | [9] |
| Ciprofloxacin | Enterococcus faecalis | 27.8 | - | [9] |
Experimental Protocols
The inhibitory activity of the compounds was determined using a standardized DNA gyrase supercoiling assay. This assay measures the ability of the enzyme to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. The inhibition of this process is quantified by analyzing the DNA topology using agarose gel electrophoresis or fluorescence-based methods.[10][11][12][13]
DNA Gyrase Supercoiling Assay Protocol
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 5X assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin), 1 mM ATP, and relaxed pBR322 plasmid DNA.[12]
-
Inhibitor Addition: Varying concentrations of the test compounds (new quinoline derivatives and ciprofloxacin) are added to the reaction mixture. A control reaction without any inhibitor is also included.
-
Enzyme Addition and Incubation: The reaction is initiated by adding purified E. coli DNA gyrase to the mixture. The reaction is then incubated at 37°C for 30-60 minutes.[11][13]
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Analysis: The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The gel is stained with ethidium bromide and visualized under UV light. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition.[10] Alternatively, a fluorescence-based plate reader assay can be used for higher throughput.[11][13]
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the supercoiling activity is determined as the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of DNA gyrase inhibition by quinolones and the experimental workflow of the supercoiling assay.
Caption: Mechanism of DNA gyrase inhibition by quinolone derivatives.
Caption: Experimental workflow for the DNA gyrase supercoiling assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Molecular mechanisms of DNA gyrase inhibition by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in DNA gyrase-targeted antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. profoldin.com [profoldin.com]
- 12. researchgate.net [researchgate.net]
- 13. ebiohippo.com [ebiohippo.com]
A Comparative Guide to the Mechanism of Action of 2-(4-Bromophenyl)quinoline in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the mechanism of action of 2-(4-Bromophenyl)quinoline and its derivatives in cancer cells. The product's performance is objectively compared with established alternatives, supported by experimental data. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the underlying molecular interactions.
Comparative Analysis of Anti-Cancer Activity
The anti-cancer efficacy of this compound derivatives is benchmarked against the FDA-approved multi-kinase inhibitors, Lenvatinib and Cabozantinib, which are also quinoline-based structures. The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating the cytotoxic potential of these compounds across various cancer cell lines.
Table 1: IC50 Values of this compound Derivatives and Comparator Drugs against Hepatocellular Carcinoma (HepG2) and Breast Adenocarcinoma (MCF-7) Cell Lines.
| Compound | Target/Mechanism | IC50 (µg/mL) - HepG2 | IC50 (µg/mL) - MCF-7 | Reference |
| This compound-oxadiazole derivative 8c | EGFR Tyrosine Kinase | 0.137 | - | [1] |
| This compound-oxadiazole derivative 8b | EGFR Tyrosine Kinase | 0.139 | - | [1] |
| This compound-oxadiazole derivative 12a | EGFR Tyrosine Kinase | 0.138 | - | [1] |
| This compound-oxadiazole derivative 8e | EGFR Tyrosine Kinase | 0.157 | 0.179 | [1] |
| This compound-oxadiazole derivative 15a | EGFR Tyrosine Kinase | - | 0.164 | [1] |
| Erlotinib (Reference for derivatives) | EGFR Tyrosine Kinase | 0.308 | 0.512 | [1] |
Table 2: IC50 Values of FDA-Approved Quinoline-Based Drugs.
| Compound | Target/Mechanism | IC50 (nM) | Cancer Cell Line/Target | Reference |
| Lenvatinib | VEGFR1, VEGFR2, VEGFR3, FGFR1-4, PDGFRα, KIT, RET | 4.7 (VEGFR1), 3.0 (VEGFR2), 2.3 (VEGFR3), 61 (FGFR1), 27 (FGFR2), 52 (FGFR3), 43 (FGFR4), 29 (PDGFRα), 85 (KIT), 6.4 (RET) | Kinase Assays | [2] |
| Cabozantinib | c-Met, VEGFR2 | 5.4 (c-Met) | Kinase Assay | [3] |
| Cabozantinib | AXL, c-Met | 4.61 µM (72h) | CE81T (Esophageal Squamous Cell Carcinoma) | [4] |
| Cabozantinib | VEGFR-2 | 0.0045 µM | Kinase Assay |
Elucidation of a Key Mechanism of Action: The Apoptotic Pathway
A primary mechanism through which this compound derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. Experimental evidence suggests the involvement of the intrinsic (mitochondrial-dependent) pathway.
Caption: Mitochondrial-Dependent Apoptosis Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Caption: MTT Assay Workflow.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., EGFR, p-EGFR, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C. Recommended dilutions are typically 1:1000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Caption: Western Blot Workflow.
EGFR Signaling Pathway Inhibition
Derivatives of this compound have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cancer cell proliferation and survival.
References
- 1. Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Unveiling the Toxicological Landscape of 2-(4-Bromophenyl)quinoline Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the toxicity profiles of various 2-(4-Bromophenyl)quinoline derivatives. It offers a synthesis of in vitro cytotoxicity data, detailed experimental methodologies, and an exploration of the key signaling pathways implicated in their toxicological effects. This objective comparison is supported by experimental data to aid in the rational design and development of safer quinoline-based therapeutic agents.
In Vitro Cytotoxicity: A Comparative Overview
The primary measure of toxicity for the evaluated this compound derivatives is their in vitro cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key parameter in these assessments. The data presented below is predominantly derived from studies investigating the anticancer potential of these compounds.
A significant body of research has focused on a series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives, revealing their potent cytotoxic activities against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[1][2][3] The cytotoxicity of these compounds is often compared to standard anticancer drugs like erlotinib and lapatinib.[1][2][3]
| Derivative Type | Compound ID | Modification | HepG2 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) | Reference |
| 1,3,4-Oxadiazole Derivatives | 7 | Unsubstituted 1,3,4-oxadiazole | 0.332 | 0.583 | [1][3] |
| 8c | 2-(4-nitrophenyl)-1,3,4-oxadiazole | 0.137 | 0.217 | [1][3] | |
| 8e | 2-(2-aminophenyl)-1,3,4-oxadiazole | 0.157 | 0.179 | [3] | |
| 12a | 2-(methylthio)-1,3,4-oxadiazole | 0.138 | 0.311 | [3] | |
| 12d | 2-(cinnamylthio)-1,3,4-oxadiazole | 0.138 | 0.225 | [1][3] | |
| 15a | 2-(N-phenylacetamidethio)-1,3,4-oxadiazole | 0.272 | 0.164 | [3] | |
| Erlotinib (Control) | - | 0.308 | 0.512 | [1][3] | |
| Quinoline-4-Carbohydrazide Derivatives | 6b | 4-(4-methoxyphenyl)acetamidohydrazinyl | Not Reported | Not Reported | [4] |
| 10 | 5-amino-3-mercapto-1,2,4-triazole substituted | Not Reported | Not Reported | [4] |
Note: The table summarizes a selection of compounds to illustrate structure-activity relationships. For a comprehensive list of all tested derivatives and their corresponding IC50 values, please refer to the cited literature.[1][2][3]
In silico studies have also been employed to predict the toxicity of these compounds, with some analyses indicating potential for hERG II inhibitory activity, which could be associated with cardiac arrhythmias, and hepatotoxicity for several derivatives.[3]
Key Signaling Pathways in Toxicity
The cytotoxic effects of this compound derivatives are often mediated through their interaction with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
One of the primary targets for some of these derivatives is the Epidermal Growth Factor Receptor (EGFR).[2] By inhibiting EGFR, these compounds can disrupt downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell growth and survival.
Furthermore, these compounds can induce apoptosis, or programmed cell death, through the modulation of the p53 tumor suppressor pathway and the Bcl-2 family of proteins. Activation of p53 can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately triggering the mitochondrial apoptotic cascade.
Experimental Protocols
The in vitro cytotoxicity of this compound derivatives is predominantly assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours). A control group with no treatment and a vehicle control are also included.
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubation: The plates are incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Lactate Dehydrogenase (LDH) Assay
Another common method for assessing cytotoxicity is the LDH assay, which measures the release of lactate dehydrogenase from damaged cells. This assay provides a measure of cell membrane integrity.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Supernatant Collection: After the incubation period, a sample of the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Data Analysis: The amount of LDH release is quantified and compared to a maximum LDH release control (cells treated with a lysis buffer) to determine the percentage of cytotoxicity.
This guide provides a foundational understanding of the toxicity profiles of this compound derivatives. The presented data and methodologies can assist researchers in making informed decisions during the drug discovery and development process, ultimately contributing to the creation of more effective and safer therapeutic agents.
References
- 1. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
- 4. Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Synthesis and Bioactivity of the 2-(4-Bromophenyl)quinoline Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published synthesis and bioactivity data for derivatives of 2-(4-Bromophenyl)quinoline. Due to a scarcity of published data on the parent compound, this guide focuses on the reproducibility of the synthesis of its key precursor and the bioactivity of its well-studied derivatives, which are indicative of the potential of the this compound scaffold in drug discovery.
Synthesis of the this compound Core
The primary route for synthesizing the this compound core is through the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound. In the case of this compound derivatives, the key starting material is this compound-4-carboxylic acid, synthesized from isatin and 4-bromoacetophenone. The reproducibility of this initial step is crucial for the subsequent synthesis of various derivatives.
Table 1: Comparison of Published Synthesis Data for this compound-4-carboxylic acid
| Reference | Reaction Conditions | Yield (%) | Notes |
| Abdel Ghany et al. (2023)[1] | Isatin, 4-bromoacetophenone, ethanol, reflux, basic conditions | Not explicitly stated for this specific step | The focus was on the synthesis of further derivatives. |
| Ryad et al. (2024) | Isatin, 4-bromoacetophenone, potassium hydroxide, ethanol, reflux | Not explicitly stated for this specific step | The study proceeded to synthesize oxadiazole derivatives. |
While specific yields for the initial synthesis of this compound-4-carboxylic acid are not consistently reported in the reviewed literature, the Pfitzinger reaction is a well-established and reliable method for the preparation of quinoline-4-carboxylic acids.[2][3] Variations in yield can be expected based on the specific reaction conditions, such as the base used, reaction time, and purification methods.
Experimental Protocol: Pfitzinger Synthesis of this compound-4-carboxylic acid
This generalized protocol is based on the descriptions found in the literature.[1]
-
Reaction Setup: A mixture of isatin and 4-bromoacetophenone is refluxed in ethanol under basic conditions (e.g., using potassium hydroxide).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled, and the product is typically precipitated by acidification.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Bioactivity of this compound Derivatives
Derivatives of the this compound scaffold have been reported to exhibit a range of biological activities, primarily as antimicrobial and anticancer agents. The mechanism of action for its antimicrobial properties has been linked to the inhibition of DNA gyrase.[1]
Antimicrobial Activity
The antimicrobial activity of this compound derivatives has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 2: Comparative Antimicrobial Activity (MIC) of this compound Derivatives
| Derivative Class | Organism | MIC (μM) | Reference |
| Carbohydrazide | Staphylococcus aureus | 38.64 - 761.77 | Abdel Ghany et al. (2023)[1] |
| Carbohydrazide | Candida albicans | 41.09 - 192.29 | Abdel Ghany et al. (2023)[1] |
| Oxadiazole | Staphylococcus aureus | 4.88 - 78.125 (μg/mL) | Ryad et al. (2024)[4] |
| Oxadiazole | Escherichia coli | 19.53 - 156.25 (μg/mL) | Ryad et al. (2024)[4] |
| Oxadiazole | Candida albicans | 9.76 - 78.125 (μg/mL) | Ryad et al. (2024)[4] |
Anticancer Activity
The anticancer potential of this compound derivatives has been investigated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to measure the potency of these compounds.
Table 3: Comparative Anticancer Activity (IC50) of this compound Derivatives
| Derivative Class | Cell Line | IC50 (μg/mL) | Reference |
| Oxadiazole | HepG2 (Hepatocellular carcinoma) | 0.137 - 0.332 | Ryad et al. (2024)[4] |
| Oxadiazole | MCF-7 (Breast adenocarcinoma) | 0.164 - 0.583 | Ryad et al. (2024)[4] |
DNA Gyrase Inhibition
The inhibition of DNA gyrase, a type II topoisomerase, is a key mechanism for the antibacterial activity of some quinoline derivatives.
Table 4: DNA Gyrase Inhibitory Activity of this compound Derivatives
| Derivative Class | IC50 (μM) | Reference |
| Carbohydrazide | 8.45 - 33.64 | Abdel Ghany et al. (2023)[5] |
Experimental Protocols for Bioactivity Testing
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under suitable conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The anticancer activity of quinoline derivatives can be attributed to various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, some quinoline-based compounds have been shown to inhibit receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor).[4]
Conclusion
The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents. While data on the parent compound is limited, its derivatives have demonstrated significant and reproducible antimicrobial and anticancer activities. The Pfitzinger reaction provides a reliable method for the synthesis of the core structure, allowing for diverse functionalization. Further research into the synthesis and bioactivity of a wider range of derivatives is warranted to fully explore the therapeutic potential of this promising chemical scaffold.
References
- 1. Design and Synthesis of this compound-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 2-(4-Bromophenyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the proper disposal of 2-(4-Bromophenyl)quinoline, a crucial procedure for maintaining laboratory safety and environmental compliance. The following information is based on general safety protocols for halogenated quinoline derivatives and should be supplemented by consulting the specific Safety Data Sheet (SDS) for the compound and your institution's Environmental Health and Safety (EHS) office.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Due to its chemical structure as a brominated aromatic quinoline, it should be treated as a potentially hazardous substance.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and, if handling large quantities, an apron or coveralls.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a designated, sealed container for hazardous waste. Clean the affected area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Hazard Profile of Structurally Similar Compounds
While a specific, complete Safety Data Sheet for this compound was not available, the hazard classifications for structurally related compounds provide an indication of potential risks. This information underscores the importance of handling this chemical with care.
| Compound Name | Hazard Statements |
| N-(4-Bromophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1] |
| 2-(3-Bromophenyl)quinoline-4-carboxylic acid | H302: Harmful if swallowed.H413: May cause long lasting harmful effects to aquatic life.[2] |
| Quinoline | H301: Toxic if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H341: Suspected of causing genetic defects.H350: May cause cancer.H411: Toxic to aquatic life with long lasting effects.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this compound be disposed of in the regular trash or down the sink.
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
This includes the pure compound, reaction residues, contaminated labware (e.g., weighing boats, filter paper), and any solutions containing the compound.
-
Segregate this waste into a dedicated, properly labeled hazardous waste container for halogenated organic compounds. Do not mix with non-halogenated or other incompatible waste streams.
-
-
Containerization:
-
Use a chemically resistant, sealable container (e.g., a high-density polyethylene or glass bottle) for waste collection.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. The accumulation start date should also be clearly marked.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
-
Final Disposal:
-
Once the waste container is full or the accumulation time limit is reached (as per your institution's policy), arrange for pickup by your institution's EHS office or a licensed hazardous waste disposal company.
-
The most common and appropriate disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[4][5]
-
-
Decontamination of Labware:
-
Thoroughly decontaminate any reusable glassware that has come into contact with this compound.
-
Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol). The initial rinsate must be collected and disposed of as hazardous waste.
-
Subsequent washes with soap and water can be performed after the initial solvent rinse.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(4-Bromophenyl)quinoline
Essential Safety and Handling Guide for 2-(4-Bromophenyl)quinoline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Summary:
Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. Potential hazards include:
Therefore, appropriate personal protective equipment and handling procedures are crucial to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Tight-sealing safety goggles are essential. For splash hazards, a face shield should be worn in addition to goggles.[2][7][8] |
| Skin Protection | A flame-resistant lab coat should be worn.[7] For tasks with a high risk of splashes, a chemical-resistant apron is also recommended.[7] |
| Hand Protection | Chemical-resistant gloves are mandatory. Given the nature of the compound, nitrile or butyl gloves are suitable choices.[9] Always inspect gloves for integrity before use and dispose of contaminated gloves properly. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator is necessary.[3][10] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is critical for minimizing the risk of exposure and accidents.
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]
2. Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.[1][4]
-
Minimize the generation of dust when handling the solid compound.[1][2]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1]
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][2]
-
Keep the container tightly closed when not in use.[1]
3. Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
Wear the appropriate PPE, including respiratory protection.[2]
-
Carefully sweep or vacuum up the spilled solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[1][2]
-
Do not allow the spilled material to enter drains or waterways.[1][2]
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
1. Waste Collection:
-
All waste materials contaminated with this compound, including disposable gloves, weighing papers, and contaminated labware, should be collected in a designated and clearly labeled hazardous waste container.
2. Waste Disposal:
-
Dispose of the chemical waste through a licensed and approved waste disposal company.[1][3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of the chemical down the drain or in the regular trash.[1][2]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. chemos.de [chemos.de]
- 7. safety.nmsu.edu [safety.nmsu.edu]
- 8. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
